1-Chloro-3,3-dimethylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKOSFYXBAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182768 | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2855-08-5 | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-chloro-3,3-dimethylbutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79T86BR8ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Chloro-3,3-dimethylbutane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3,3-dimethylbutane (also known as neohexyl chloride), a key intermediate in various organic syntheses. This document consolidates essential data, outlines experimental methodologies, and presents logical workflows to support its application in research and development.
Core Physical and Chemical Properties
This compound is a colorless, volatile, and flammable liquid.[1][2] It is characterized by a strong, distinct odor.[1] Its miscibility with common organic solvents like ethanol (B145695) and ether, coupled with its insolubility in water, makes it a versatile reagent and solvent in non-aqueous chemical environments.[2][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃Cl | [1][2] |
| Molecular Weight | 120.62 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][4] |
| Density | 0.867 g/cm³ at 20°C | [1][2][5] |
| Boiling Point | 114.4 - 118 °C at 760 mmHg | [1][2][3][6] |
| Melting Point | -35.1 °C (estimate) | [1][6] |
| Flash Point | 7 - 19 °C | [1][3][6] |
| Vapor Pressure | 23.6 mmHg at 25°C | [2] |
| Refractive Index | 1.417 - 1.420 | [1][5][6] |
| Solubility | Insoluble in water; miscible with organic solvents.[2][3] | [2][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 2855-08-5 | [1][2] |
| IUPAC Name | This compound | [7] |
| Synonyms | Neohexyl chloride, 3,3-Dimethylbutyl chloride | [2][3] |
| InChI Key | XGCKOSFYXBAPQM-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)CCCl | [7] |
Chemical Reactivity and Applications
This compound is an important building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its reactivity is primarily centered around the chloro-alkane functional group, which readily participates in nucleophilic substitution and elimination reactions.[2][8] It serves as a precursor for the synthesis of more complex molecules, such as 3,3-dimethylbutyraldehyde.[2][8] The compound is incompatible with strong oxidizing agents and should be stored in a cool, dry, and well-ventilated area away from ignition sources.[3][8]
Experimental Protocols
Synthesis of this compound from 3,3-Dimethyl-1-butanol (B44104)
A common and efficient method for the preparation of this compound is the reaction of 3,3-dimethyl-1-butanol with thionyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[8]
Materials:
-
3,3-Dimethyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,3-dimethyl-1-butanol and pyridine in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.
-
The mixture is then cooled, and excess diethyl ether is added.
-
The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Note: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Spectroscopic Data
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals include a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-Cl). |
| ¹³C NMR | Expected signals include a quaternary carbon and the methyl carbons of the tert-butyl group, and two methylene carbons. |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant peaks are observed at m/z 69 and 41.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane structure, and a C-Cl stretching band in the fingerprint region.[7] |
Visualized Synthesis Workflow
The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The following diagram illustrates the logical flow of this process.
Caption: Synthesis workflow for this compound.
References
- 1. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 5. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-CHLORO-3-METHYLBUTANE(107-84-6) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-Chloro-3,3-dimethylbutane from 3,3-dimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-chloro-3,3-dimethylbutane, also known as neohexyl chloride, from its corresponding primary alcohol, 3,3-dimethylbutan-1-ol (neopentyl alcohol). This conversion is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceutical and agrochemical development. This document details the primary synthetic methodologies, presents quantitative data, and provides detailed experimental protocols.
Introduction and Reaction Overview
The conversion of primary alcohols to alkyl chlorides is a cornerstone of organic chemistry. For a sterically hindered primary alcohol such as 3,3-dimethylbutan-1-ol, the choice of reagent is critical to ensure efficient conversion and to avoid potential side reactions, such as skeletal rearrangements. The two most common methods for this transformation involve the use of thionyl chloride (SOCl₂) and the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).
Generally, thionyl chloride is the preferred reagent for converting primary and secondary alcohols to their corresponding chlorides. This preference stems from the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride.[1][2] The reaction with thionyl chloride typically proceeds under milder conditions compared to the Lucas reagent and is less prone to inducing carbocation rearrangements.[2]
The Lucas test, while a classic method for differentiating between primary, secondary, and tertiary alcohols, is often not a synthetically viable route for the preparation of primary alkyl chlorides due to the slow reaction rates.[2] Primary alcohols, including 3,3-dimethylbutan-1-ol, react very slowly with the Lucas reagent, even with heating. Furthermore, the strongly acidic conditions can promote a 1,2-methyl shift in the incipient carbocation, leading to the formation of rearranged, more stable carbocation intermediates and consequently, a mixture of isomeric products.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is contingent on factors such as yield, reaction conditions, and purity of the final product. Below is a summary of the two primary methods for the synthesis of this compound.
| Parameter | Method 1: Thionyl Chloride | Method 2: Lucas Reagent (HCl/ZnCl₂) |
| Reagents | 3,3-dimethylbutan-1-ol, Thionyl chloride (SOCl₂), Pyridine (B92270) (optional) | 3,3-dimethylbutan-1-ol, conc. HCl, anhyd. ZnCl₂ |
| Typical Reaction Conditions | Reflux or room temperature, often in an inert solvent. | Heating is typically required for primary alcohols. |
| Reaction Mechanism | Primarily Sₙ2 | Sₙ1-like with potential for Sₙ2 character |
| Byproducts | SO₂(g), HCl(g) | H₂O |
| Advantages | High yields, gaseous byproducts simplify workup, milder conditions.[2] | Reagents are readily available and inexpensive. |
| Disadvantages | Thionyl chloride is corrosive and reacts violently with water. | Very slow reaction for primary alcohols, potential for carbocation rearrangement.[3][4] |
| Typical Yield | High (generally >80% for primary alcohols) | Low to moderate, often with isomeric impurities. |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The reaction of 3,3-dimethylbutan-1-ol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially in the presence of a base like pyridine. The alcohol first attacks the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. The chloride ion, either from the decomposition of the intermediate or from the pyridinium (B92312) hydrochloride salt, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.[5][6]
Caption: Sₙ2 mechanism for the reaction of 3,3-dimethylbutan-1-ol with thionyl chloride.
In contrast, the reaction with Lucas reagent under forcing conditions would likely involve the formation of a primary carbocation, which is highly unstable. This instability drives a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which is then attacked by a chloride ion to yield the rearranged product, 2-chloro-2,3-dimethylbutane, as the major product.
Caption: Carbocation rearrangement pathway in the reaction with Lucas reagent.
Experimental Workflow
A general workflow for the synthesis and purification of this compound using thionyl chloride is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the conversion of primary alcohols to alkyl chlorides.
Method 1: Synthesis using Thionyl Chloride
This procedure is adapted from standard methods for the chlorination of primary alcohols and is expected to provide a high yield of the desired product.[7]
Reagents and Equipment:
-
3,3-dimethylbutan-1-ol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Pyridine (optional, as a base)
-
Diethyl ether or dichloromethane (B109758) (as solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
To the flask, add 3,3-dimethylbutan-1-ol (e.g., 20.44 g, 0.2 mol).
-
Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 26.2 g, 16 mL, 0.22 mol) dropwise with stirring over 30 minutes. If pyridine is used, it can be added cautiously after the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice (approx. 100 g) in a beaker.
-
Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure two distinct layers.
-
Wash the organic layer successively with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 114-116 °C.
Expected Yield: 75-90%
Method 2: Reaction with Lucas Reagent
This method is provided for comparative purposes and is generally not recommended for the preparative scale synthesis of this compound due to the slow reaction rate and high potential for rearrangement.
Reagents and Equipment:
-
3,3-dimethylbutan-1-ol
-
Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)
-
Round-bottom flask, reflux condenser, heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 3,3-dimethylbutan-1-ol (e.g., 10.2 g, 0.1 mol) and Lucas reagent (e.g., 50 mL).
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by the formation of a separate, insoluble layer of the alkyl chloride.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the product over anhydrous calcium chloride.
-
Distill the crude product. Note that the distillate will likely be a mixture of this compound and rearranged isomers.
Expected Yield: Low and product will likely be impure.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Boiling Point | 114-116 °C |
| ¹H NMR | Signals corresponding to the -C(CH₃)₃, -CH₂-, and -CH₂Cl protons with appropriate chemical shifts and multiplicities. |
| ¹³C NMR | Peaks corresponding to the five distinct carbon atoms in the molecule. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion and characteristic fragmentation pattern of this compound. |
| IR Spectroscopy | Characteristic C-Cl stretching vibrations in the fingerprint region. |
Safety Considerations
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with care in a fume hood.
-
The reactions described are exothermic and may produce gaseous byproducts. Ensure proper pressure equalization and gas trapping.
This guide provides a detailed framework for the synthesis of this compound. For any specific application, it is recommended to perform small-scale optimization studies to achieve the desired yield and purity.
References
- 1. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Give the structures of the products you would expect when each alcohol re.. [askfilo.com]
- 4. allen.in [allen.in]
- 5. reactionweb.io [reactionweb.io]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-Chloro-2,2-dimethylbutane (neohexyl chloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloro-2,2-dimethylbutane, commonly known as neohexyl chloride. It covers the systematic nomenclature, physical and chemical properties, spectroscopic data, and a representative synthetic protocol.
IUPAC Nomenclature and Chemical Structure
The systematic name for neohexyl chloride, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-chloro-2,2-dimethylbutane .[1][2][3] This name is derived from its chemical structure, which features a four-carbon butane (B89635) chain as the longest continuous carbon chain. A chlorine atom is attached to the first carbon (C1), and two methyl groups are attached to the second carbon (C2). The prefix "neo-" in the common name refers to the presence of a quaternary carbon atom adjacent to a CH2 group.
Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of 1-chloro-2,2-dimethylbutane is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H13Cl | [3][4][5] |
| Molecular Weight | 120.62 g/mol | [3][5] |
| CAS Number | 6366-35-4 | [3][4][5] |
| Boiling Point | 114.4 °C at 760 mmHg | [6] |
| Density | 0.867 g/mL | [6] |
| Flash Point | 19 °C | [6] |
| Refractive Index | 1.412 | [6] |
| Kovats Retention Index | 773 (Standard non-polar column) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of 1-chloro-2,2-dimethylbutane.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a basis for structural verification.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH2-Cl |
| ~1.6 | Triplet | 2H | -CH2-C(CH3)2- |
| ~0.9 | Singlet | 9H | -C(CH3)3 |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~48 | Primary | -CH2-Cl |
| ~40 | Primary | -CH2-C(CH3)2- |
| ~35 | Quaternary | -C(CH3)2- |
| ~29 | Primary | -C(CH3)3 |
| ~9 | Primary | -CH3 (of ethyl group) |
3.2. Mass Spectrometry
The NIST Mass Spectrometry Data Center provides experimental data for 1-chloro-2,2-dimethylbutane.[3] The fragmentation pattern in mass spectrometry would be characteristic of a primary alkyl halide with a neopentyl-like structure.
Synthesis of 1-Chloro-2,2-dimethylbutane
A common and effective method for the preparation of primary alkyl chlorides from the corresponding alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
4.1. Experimental Protocol: Synthesis from 2,2-Dimethyl-1-butanol (Neohexyl Alcohol)
This protocol is a representative procedure for the synthesis of 1-chloro-2,2-dimethylbutane.
Materials:
-
2,2-Dimethyl-1-butanol (neohexyl alcohol)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from a dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The addition of thionyl chloride is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
-
Carefully pour the reaction mixture over crushed ice to quench any remaining thionyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 1-chloro-2,2-dimethylbutane.
4.2. Synthesis Workflow Diagram
References
An In-depth Technical Guide to 1-Chloro-3,3-dimethylbutane (CAS: 2855-08-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3,3-dimethylbutane, a versatile halogenated hydrocarbon intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for the scientific community.
Chemical and Physical Properties
This compound, also known as neohexyl chloride, is a colorless liquid with a characteristic mild odor.[1] It is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[2][3][4][5][6][7][8] Its branched structure, featuring a quaternary carbon, imparts specific reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2855-08-5 | [1] |
| Molecular Formula | C₆H₁₃Cl | [1][9] |
| Molecular Weight | 120.62 g/mol | [1][9] |
| Appearance | Colorless liquid | [1][10] |
| Boiling Point | 114.4 °C at 760 mmHg | [2] |
| Melting Point | Below -100 °C | [1] |
| Density | 0.87 g/cm³ at 20°C | [1] |
| Solubility | Insoluble in water; miscible with organic solvents like ethanol (B145695) and ether. | [1][2][3] |
| Vapor Pressure | 23.6 mmHg at 25°C | [1][2] |
| Refractive Index | 1.412 | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |
| ¹H NMR | Not available in search results | |
| ¹³C NMR | A reference to a ¹³C NMR spectrum exists in PubChem, but specific peak data is not provided. | [11] |
| Infrared (IR) | Data available on the NIST WebBook. | [12] |
| Mass Spectrometry (MS) | Mass spectrum available on the NIST WebBook. | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound from 3,3-dimethylbutan-1-ol using thionyl chloride in the presence of pyridine (B92270).
Experimental Procedure:
-
Apparatus Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: The flask is charged with 3,3-dimethylbutan-1-ol (51.1 g, 0.5 mol) and anhydrous pyridine (43.5 g, 0.55 mol).
-
Reaction Initiation: The mixture is cooled in an ice bath to 0-5 °C. Thionyl chloride (65.4 g, 0.55 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured onto 200 g of crushed ice. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation to yield this compound.
Hydrolysis of this compound to 3,3-Dimethylbutanol
This protocol outlines the hydrolysis of this compound to its corresponding alcohol, 3,3-dimethylbutanol. This reaction is a key step in the conversion of the title compound to other valuable synthons.[4]
Experimental Procedure:
-
Reaction Setup: A mixture of this compound (60.3 g, 0.5 mol) and a 10% aqueous solution of potassium carbonate (200 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by gas chromatography.
-
Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL) and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude 3,3-dimethylbutanol is purified by distillation.
Oxidation of 3,3-Dimethylbutanol to 3,3-Dimethylbutyraldehyde
The alcohol obtained from the hydrolysis of this compound can be oxidized to the corresponding aldehyde, 3,3-dimethylbutyraldehyde, a precursor to the artificial sweetener Neotame.[2]
Experimental Procedure (TEMPO-catalyzed oxidation): [2]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, a mixture of 3,3-dimethyl-1-butanol (B44104) (51.1 g, 0.5 mol), TEMPO (0.78 g, 5 mmol), and dichloromethane (B109758) (150 mL) is prepared. A solution of potassium bromide (5.95 g, 0.05 mol) in deionized water (25 mL) is added to the flask.[2]
-
Reaction: The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium hypochlorite (B82951) (0.55 mol) is added dropwise, maintaining the temperature between 0-5 °C.[2] After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.[2]
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 10% HCl solution, 10% sodium thiosulfate (B1220275) solution, and deionized water.[2]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-dimethylbutyraldehyde.[2] Further purification can be achieved by distillation.
Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Method for preparing 3,3-dimethyl-1-butanol - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound [stenutz.eu]
- 9. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 13. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
Molecular structure and formula of 1-Chloro-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 1-Chloro-3,3-dimethylbutane (Neohexyl Chloride). This monochlorinated alkane serves as a crucial intermediate in various synthetic applications, including the production of pharmaceuticals and agrochemicals.[1] This document consolidates its physical and chemical data, provides a detailed experimental protocol for its synthesis from 3,3-dimethyl-1-butanol (B44104), and offers an analysis of its key spectral features. All quantitative data is presented in structured tables for clarity and comparative purposes.
Molecular Structure and Identification
This compound is a structural isomer of chlorohexane. It features a neopentyl core structure, which consists of a quaternary carbon bonded to three methyl groups and a methylene (B1212753) group, with a chlorine atom attached to the terminal carbon of the ethyl substituent.
-
IUPAC Name: this compound[2]
-
Synonyms: Neohexyl Chloride, 3,3-Dimethylbutyl Chloride[2][3]
-
SMILES: CC(C)(C)CCCl[2]
Physicochemical Properties
This compound is a colorless liquid at room temperature.[2] It is characterized by its insolubility in water and miscibility with common organic solvents such as ethanol (B145695) and ether. Key physical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Density | 0.867 g/cm³ at 20°C | [2] |
| Boiling Point | 114.4 °C at 760 mmHg | [2] |
| Melting Point | < -100 °C | [2] |
| Flash Point | 19 °C | |
| Refractive Index | 1.417 - 1.420 at 20°C | |
| Vapor Pressure | 23.6 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; Miscible with ethanol, ether |
Synthesis of this compound
A common and efficient laboratory method for the preparation of this compound is the chlorination of the corresponding primary alcohol, 3,3-dimethyl-1-butanol, using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Experimental Protocol: Synthesis from 3,3-dimethyl-1-butanol
Materials:
-
3,3-dimethyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst and HCl scavenger)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel, place 3,3-dimethyl-1-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred alcohol solution over 30-60 minutes. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be gently refluxed for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
-
A singlet for the nine equivalent protons of the three methyl groups on the quaternary carbon.
-
A triplet for the two protons on the carbon adjacent to the chlorine atom (C1).
-
A triplet for the two protons on the carbon adjacent to the quaternary carbon (C2).
¹³C NMR: The carbon NMR spectrum is expected to show four signals, one for each unique carbon atom.
-
A signal for the three equivalent methyl carbons.
-
A signal for the quaternary carbon (C3).
-
A signal for the methylene carbon adjacent to the quaternary carbon (C2).
-
A signal for the methylene carbon bonded to the chlorine atom (C1), which would be the most downfield of the aliphatic signals due to the deshielding effect of the chlorine.
| Carbon Position | Predicted ¹³C Shift (ppm) |
| C1 (-CH₂Cl) | ~45 |
| C2 (-CH₂-) | ~50 |
| C3 (-C(CH₃)₃) | ~30 |
| C4 (-CH₃) | ~29 |
Note: The predicted shifts are estimates and actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 120. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak (the M+2 peak) is observed at m/z 122, with an intensity of about one-third of the M⁺ peak.
-
Major Fragments: The most significant fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) via cleavage of the C2-C3 bond, leading to the formation of a [CH₂CH₂Cl]⁺ fragment. This results in characteristic peaks at m/z 63 (for ³⁵Cl) and m/z 65 (for ³⁷Cl). Another prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. Loss of HCl from the molecular ion can also lead to a peak at m/z 84.
| m/z | Proposed Fragment Ion | Notes |
| 122 | [C₆H₁₃³⁷Cl]⁺ | M+2 Peak |
| 120 | [C₆H₁₃³⁵Cl]⁺ | Molecular Ion (M⁺) |
| 84 | [C₆H₁₂]⁺ | Loss of HCl |
| 65 | [C₂H₄³⁷Cl]⁺ | Loss of •C(CH₃)₃ |
| 63 | [C₂H₄³⁵Cl]⁺ | Loss of •C(CH₃)₃ |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (Base Peak) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.[1]
-
C-H Stretching: Strong absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups.
-
C-H Bending: Absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the C-H bending vibrations. The peak at ~1370 cm⁻¹ is often sharp and indicative of the tert-butyl group.
-
C-Cl Stretching: The characteristic absorption for the C-Cl bond stretch is typically found in the fingerprint region, usually between 650-750 cm⁻¹.
Applications and Reactivity
This compound is a valuable building block in organic synthesis.[2] Its primary use is as an intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.[2] The presence of the chloroalkane functional group allows it to undergo nucleophilic substitution and elimination reactions, making it a versatile precursor for introducing the neohexyl group into various molecular scaffolds.[2] For instance, it is a key raw material for the synthesis of 3,3-dimethylbutyraldehyde.[2]
Safety and Handling
This compound is classified as a flammable liquid. It is also considered to have acute toxicity and can cause skin and eye irritation. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.
References
Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Chloro-3,3-dimethylbutane (also known as neohexyl chloride), a compound of interest in organic synthesis and as an intermediate in pharmaceutical and agrochemical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₃Cl, and its molecular weight is 120.62 g/mol .[1][2] The spectroscopic data presented below provides confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data:
¹³C NMR Data:
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not explicitly found in search results | C1 (-CH₂Cl) |
| Data not explicitly found in search results | C2 (-CH₂-) |
| Data not explicitly found in search results | C3 (-C(CH₃)₃) |
| Data not explicitly found in search results | C4 (-CH₃) |
Note: While a 13C NMR spectrum is available on SpectraBase, the specific peak assignments require subscription for full access.[6]
Infrared (IR) Spectroscopy
The vapor-phase IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.[7][8]
| Wavenumber (cm⁻¹) | Assignment |
| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-H stretching (alkane) |
| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-H bending (alkane) |
| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-Cl stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][9]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 120 | Trace or absent | [M]⁺ (Molecular ion) |
| 105 | Present | [M - CH₃]⁺ |
| 85 | Present | [M - Cl]⁺ |
| 57 | Base Peak | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Significant | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation: A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: 0-12 ppm.
-
-
Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: 0-220 ppm.
-
-
Processing: Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-200.
Data Acquisition: The instrument is scanned to detect the mass-to-charge ratio of the molecular ion and its fragments. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR [m.chemicalbook.com]
- 4. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]
- 5. Solved this is the HNMR spectrum of 1-chloro-3-methylbutane. | Chegg.com [chegg.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 9. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
The Enigma of the Neopentyl Halide: An In-Depth Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary alkyl halides are fundamental building blocks in organic synthesis, typically exhibiting predictable reactivity patterns, primarily through the S(_N)2 mechanism. However, when a primary alkyl halide incorporates a neopentyl structure, its reactivity deviates significantly from these established norms. The steric bulk of the tert-butyl group, positioned at the β-carbon, introduces a unique and challenging reactivity profile that has intrigued and often frustrated chemists for decades. This technical guide provides a comprehensive exploration of the reactivity of primary alkyl halides with a neopentyl structure, offering insights into their kinetic behavior, mechanistic pathways, and the experimental methodologies used to study them. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, where the strategic use of sterically hindered moieties can impart desirable properties such as enhanced stability.
The Steric Challenge of the Neopentyl Group
The defining feature of a neopentyl halide is the presence of a quaternary carbon atom adjacent to the carbon bearing the halogen. This arrangement, formally a 2,2-dimethylpropyl group, creates a sterically congested environment that profoundly influences the accessibility of the electrophilic α-carbon.
Reactivity in Nucleophilic Substitution Reactions
S(_N)2 Reactions: A Tale of Extreme Steric Hindrance
The bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of neopentyl halides, this pathway is severely impeded. The bulky tert-butyl group effectively shields the rear face of the α-carbon, making it nearly impossible for a nucleophile to approach for the requisite backside attack.
This steric hindrance results in a dramatic decrease in the rate of S(_N)2 reactions for neopentyl halides compared to other primary alkyl halides. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in S(_N)2 reactions[1]. The extreme steric hindrance raises the energy of the S(_N)2 transition state, thereby increasing the activation energy and drastically reducing the reaction rate[2].
dot
Caption: S(_N)2 reaction pathway for a neopentyl halide.
S(_N)1 Reactions: The Inevitable Rearrangement
While the primary nature of the α-carbon in neopentyl halides would typically preclude a unimolecular nucleophilic substitution (S(_N)1) reaction due to the instability of the resulting primary carbocation, under forcing conditions (e.g., with a weak nucleophile such as a solvent and elevated temperatures), an S(_N)1-type mechanism can be observed. However, the initial formation of the highly unstable primary neopentyl carbocation is immediately followed by a rapid and irreversible 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation. Consequently, the observed substitution products are derived from this rearranged carbocation, not the original neopentyl structure. For example, the solvolysis of neopentyl bromide in aqueous ethanol (B145695) yields tert-amyl alcohol and tert-amyl ethyl ether[3].
dot
Caption: S(_N)1 reaction pathway of a neopentyl halide with rearrangement.
Reactivity in Elimination Reactions
E2 Reactions: The Role of Bulky Bases
Elimination reactions, particularly the bimolecular elimination (E2) pathway, become significant for neopentyl halides, especially in the presence of strong, sterically hindered bases such as potassium tert-butoxide. Due to the steric hindrance around the α-carbon, the bulky base has difficulty accessing the β-protons. However, since there are nine equivalent β-protons on the three methyl groups, deprotonation can still occur. The use of a bulky base favors the formation of the less substituted alkene (Hofmann product), which in the case of neopentyl halides is 3,3-dimethyl-1-butene.
dot
Caption: E2 elimination pathway of a neopentyl halide.
Quantitative Reactivity Data
The following tables summarize the available quantitative data on the reactivity of neopentyl halides, providing a comparative perspective.
Table 1: Relative S(_N)2 Reaction Rates of Alkyl Halides
| Substrate | Relative Rate |
| Methyl Halide | ~30 |
| Ethyl Halide (Primary) | 1 |
| Isopropyl Halide (Secondary) | 0.03 |
| Neopentyl Halide | 0.00001 |
| tert-Butyl Halide (Tertiary) | ≈ 0 |
Data adapted from Solomons and Fryhle's Organic Chemistry.[4]
Table 2: Calculated Activation Energies for S(_N)2 Reactions
| Substrate | Reaction | Activation Energy (kcal/mol) |
| Methyl Bromide | CH₃Br + Br⁻ | 20.8 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br + Br⁻ | 30.2 |
Data from a computational study.
Experimental Protocols
General Protocol for Kinetic Study of Neopentyl Halide Solvolysis
This protocol outlines a general method for studying the kinetics of the solvolysis of a neopentyl halide, which proceeds via an S(_N)1-type mechanism with rearrangement.
Objective: To determine the rate constant for the solvolysis of a neopentyl halide in a given solvent system.
Materials:
-
Neopentyl halide (e.g., neopentyl bromide)
-
Solvent (e.g., aqueous ethanol)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution
-
Constant temperature bath
-
Burette, pipette, flasks
Procedure:
-
Prepare a solution of the neopentyl halide in the chosen solvent at a known concentration.
-
Place a known volume of this solution in a reaction flask and add a few drops of the indicator.
-
Equilibrate the reaction flask in a constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a suitable solvent (e.g., acetone).
-
Titrate the generated hydrohalic acid in the aliquot with the standardized sodium hydroxide solution. The endpoint is indicated by a color change of the indicator.
-
Continue taking measurements until the reaction is complete or for a sufficient period to determine the rate.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of the neopentyl halide versus time. For a first-order reaction, this will yield a straight line with a slope of -k.
General Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of a reaction involving a neopentyl halide.
Materials:
-
Reaction mixture
-
Internal standard
-
Solvent for dilution (e.g., dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Following the completion of the reaction, quench the reaction mixture appropriately.
-
Extract the organic products into a suitable solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Prepare a sample for GC-MS analysis by diluting a known amount of the crude product mixture in a suitable solvent and adding a known amount of an internal standard.
-
Inject the sample into the GC-MS.
-
The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The mass spectrometer will then ionize and fragment the separated components, providing a mass spectrum for each.
-
Identify the products by comparing their retention times and mass spectra to those of authentic samples or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and comparing them to the peak area of the internal standard.
dot
Caption: General experimental workflow for product analysis.
Implications for Drug Development and Organic Synthesis
The unique reactivity profile of neopentyl halides makes them both a challenge and an opportunity in organic synthesis and drug development. The high steric hindrance can be exploited to direct reactions to other parts of a molecule or to introduce a bulky, metabolically stable group. The propensity for rearrangement in S(_N)1-type reactions provides a pathway to tertiary alkyl structures that might be difficult to access through other means. The presence of a neopentyl group in a drug molecule can enhance its stability by sterically shielding nearby functional groups from metabolic degradation, potentially leading to improved pharmacokinetic properties[5].
Conclusion
Primary alkyl halides with a neopentyl structure exhibit a fascinating and complex reactivity profile that is dominated by steric hindrance. Their extreme unreactivity in S(_N)2 reactions and their tendency to undergo rearrangement in S(_N)1-type reactions set them apart from their less hindered counterparts. Understanding these reactivity patterns is crucial for any chemist working with these challenging yet potentially valuable substrates. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the intricacies of neopentyl halide chemistry and to harness their unique properties in the design and synthesis of novel molecules.
References
Solubility of 1-Chloro-3,3-dimethylbutane in organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-3,3-dimethylbutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound (neohexyl chloride) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the compound's molecular structure and the fundamental principles of solubility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for professionals utilizing this compound in organic synthesis, pharmaceutical applications, and agrochemical development.[1]
Introduction to this compound
This compound, also known as neohexyl chloride, is a halogenated alkane with the chemical formula C₆H₁₃Cl. It is a colorless liquid at room temperature and is utilized as an intermediate and raw material in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] An understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.
Predicted Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. This principle states that substances with similar polarities and intermolecular forces are likely to be miscible. This compound possesses a distinct molecular structure that influences its solubility: a nonpolar tert-butyl group and a polar C-Cl bond.
-
Nonpolar Character: The bulky tert-butyl group at one end of the molecule provides a significant nonpolar character, leading to strong London dispersion forces.
-
Polar Character: The electronegative chlorine atom attached to the primary carbon creates a dipole moment, introducing polar character to the molecule.
This dual nature suggests that this compound will exhibit good solubility in a range of organic solvents. A qualitative prediction of its solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar alkyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |
| Slightly Polar | Diethyl Ether, Dichloromethane | High | These solvents can effectively solvate both the nonpolar and polar portions of the molecule. Dichloromethane is a common solvent for reactions involving haloalkanes.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate | While these solvents are polar, their polarity might be less compatible with the nonpolar tert-butyl group. Good solubility is still expected. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. While some dissolution will occur due to dipole-dipole interactions, the energy required to break the hydrogen bonds of the solvent may limit solubility. |
| Aqueous | Water | Very Low / Immiscible | This compound is not expected to be miscible with water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium shake-flask method, which is a reliable technique for generating accurate solubility data.
Objective: To determine the concentration of a saturated solution of a liquid solute in a given organic solvent at a specific temperature.
Materials:
-
Liquid solute (e.g., this compound)
-
Organic solvent of interest
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (solvent-compatible)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the liquid solute to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of the solute should be visible.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the system. It is advisable to sample and analyze the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.
-
Determine the mass of the collected saturated solution.
-
Dilute the sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of the solute in the solvent at known concentrations. These standards should bracket the expected concentration of the diluted saturated solution.
-
-
Analytical Measurement:
-
Analyze the prepared calibration standards and the diluted sample using a suitable analytical method, such as gas chromatography.
-
Generate a calibration curve by plotting the instrument response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific, published quantitative solubility data for this compound in organic solvents is scarce, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3,3-dimethylbutane
This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloro-3,3-dimethylbutane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.
Core Physicochemical Data
This compound, also known as neohexyl chloride, is a colorless liquid at room temperature. Its physical properties are crucial for its application in organic synthesis and as a solvent. The boiling and melting points are fundamental parameters for its handling, purification, and reaction design.
Data Presentation
The experimentally determined and estimated physicochemical data for this compound are summarized in the table below for clear reference.
| Property | Value | Source |
| Boiling Point | 114.4 °C at 760 mmHg | [1] |
| 115 °C | [2] | |
| 116-118 °C | [3] | |
| Melting Point | -35.1 °C (estimated) | [1] |
Note: Variations in reported boiling points can be attributed to differences in experimental conditions and sample purity.
Experimental Protocols
Accurate determination of boiling and melting points is essential for the characterization and quality control of chemical substances. The following are detailed methodologies for these measurements.
Determination of Boiling Point: Thiele Tube Method
The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid organic compound using a small sample size.[1]
Apparatus and Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of this compound is placed into the small test tube. The capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing heating oil. The oil level should be high enough to submerge the sample but not so high that it enters the test tube.
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents in the oil, ensuring even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn back into the capillary tube.[1][4]
Determination of Melting Point: Capillary Method
Since this compound has a melting point below ambient temperature, this procedure would require a cooling bath or a specialized apparatus capable of sub-ambient temperature control. The general principle of the capillary method is described below.
Apparatus and Materials:
-
Melting point apparatus with a cooling stage or a Thiele tube with a cooling bath (e.g., dry ice/acetone)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated for low temperatures)
-
Sample of this compound (solidified)
Procedure:
-
Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus or attached to a low-temperature thermometer and placed in a cooling bath.
-
Cooling and Heating: The sample is initially cooled to a temperature well below its expected melting point. The temperature is then allowed to rise slowly and steadily (typically 1-2 °C per minute) as it approaches the melting range.
-
Observation and Melting Point Determination: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[2][5]
Mandatory Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical substance like this compound.
Caption: Workflow for determining the boiling and melting points.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
1-Chloro-3,3-dimethylbutane: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3,3-dimethylbutane, also known as neohexyl chloride, is a versatile halogenated alkane intermediate crucial in various organic syntheses. Its unique sterically hindered neopentyl structure governs its reactivity, making it a subject of interest in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its physical and chemical properties, spectroscopic data, and its applications in key organic reactions, including nucleophilic substitution, elimination, Grignard reagent formation, and Friedel-Crafts alkylation. Detailed experimental protocols and reaction mechanisms are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a colorless, flammable liquid. Its bulky tert-butyl group significantly influences its physical properties and chemical reactivity.[1][2] Key physical and chemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃Cl | [3] |
| Molecular Weight | 120.62 g/mol | [3] |
| CAS Number | 2855-08-5 | [3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.867 g/mL at 25 °C | [4] |
| Boiling Point | 114.4 °C at 760 mmHg | [2] |
| Melting Point | -35.1 °C (estimate) | [2] |
| Flash Point | 19 °C | [2] |
| Refractive Index | 1.417-1.420 | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ether, and ethanol. | [5] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide a clear picture of the molecule's carbon skeleton and proton environments.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Cl | |
| ~1.7 | Triplet | 2H | -C(CH₃)₃-CH₂- | |
| ~1.0 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~51.0 | -CH₂-Cl | |
| ~42.5 | -C(CH₃)₃-C H₂- | |
| ~31.0 | -C (CH₃)₃ | |
| ~29.0 | -C(C H₃)₃ |
Note: Precise chemical shifts can vary depending on the solvent and instrument.[2][6][7][8]
Mass Spectrometry
The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed, along with a prominent M+2 peak due to the presence of the ³⁷Cl isotope. The base peak typically corresponds to the loss of the chlorine atom to form the stable neohexyl carbocation.
| m/z | Ion | Notes |
| 120/122 | [C₆H₁₃Cl]⁺ | Molecular ion peak (M⁺/M⁺+2) with ~3:1 ratio |
| 85 | [C₆H₁₃]⁺ | Loss of Cl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation, a major fragment |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for C-H and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 2870-2960 | C-H stretch (alkane) |
| 1470 | C-H bend (scissoring) |
| 1365 | C-H bend (methyl rock) |
| ~720 | C-Cl stretch |
Synthesis of this compound
The most common laboratory synthesis involves the conversion of the corresponding alcohol using thionyl chloride.
Experimental Protocol: From 3,3-dimethyl-1-butanol (B44104)
Reaction: (CH₃)₃CCH₂CH₂OH + SOCl₂ → (CH₃)₃CCH₂CH₂Cl + SO₂ + HCl
Reagents:
-
3,3-dimethyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) (as catalyst/base)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3,3-dimethyl-1-butanol in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine or DMAP to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
This method typically proceeds with good yield and avoids the carbocation rearrangements that can occur under acidic conditions.[15][16]
Reactivity and Applications in Organic Synthesis
The steric hindrance provided by the neopentyl group and the nature of the primary alkyl halide dictate the reactivity of this compound.
Caption: Reactivity pathways of this compound.
Nucleophilic Substitution Reactions
Due to its structure as a primary alkyl halide, this compound can undergo Sₙ2 reactions. However, the bulky tert-butyl group adjacent to the reaction center can significantly slow down the reaction rate with sterically demanding nucleophiles.
Finkelstein Reaction: A classic example is the conversion to the corresponding iodide using sodium iodide in acetone. This reaction proceeds via an Sₙ2 mechanism, and the equilibrium is driven by the precipitation of sodium chloride in acetone.[1][5][17][18][19]
Caption: Sₙ2 mechanism for the Finkelstein reaction.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination to form 3,3-dimethyl-1-butene (B1661986) as the major product. The use of a bulky base like potassium tert-butoxide favors the abstraction of the less sterically hindered proton, leading to the Hofmann product.[20][21][22][23][24]
Experimental Protocol: E2 Elimination with Potassium tert-Butoxide
Reaction: (CH₃)₃CCH₂CH₂Cl + KOC(CH₃)₃ → (CH₃)₃CCH=CH₂ + KCl + HOC(CH₃)₃
Reagents:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the product with a low-boiling-point organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation. The product, 3,3-dimethyl-1-butene, is volatile.
Grignard Reagent Formation
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Experimental Protocol: Preparation of 3,3-Dimethylbutylmagnesium Chloride
Reaction: (CH₃)₃CCH₂CH₂Cl + Mg → (CH₃)₃CCH₂CH₂MgCl
Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
Procedure:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.
-
Add a small portion of a solution of this compound in anhydrous diethyl ether to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is a cloudy, greyish solution and should be used immediately in subsequent reactions.
Friedel-Crafts Alkylation
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can alkylate aromatic rings. A key feature of this reaction is the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation via a hydride shift, leading to the formation of a tert-amyl group on the aromatic ring.[25][26][27][28][29]
Caption: Friedel-Crafts alkylation with rearrangement.
Applications in Drug Development and Agrochemicals
The 3,3-dimethylbutyl moiety, often installed using this compound, is present in various biologically active molecules. Its steric bulk can enhance metabolic stability and influence binding affinity to target proteins. For example, it is a key intermediate in the synthesis of 3,3-dimethylbutyraldehyde, a precursor for certain pharmaceuticals.
Caption: Workflow for the synthesis of 3,3-dimethylbutyraldehyde.
Conclusion
This compound is a valuable building block in organic synthesis. Its reactivity is a classic example of the interplay between steric and electronic effects in alkyl halides. A thorough understanding of its behavior in nucleophilic substitution, elimination, and carbocation-mediated reactions is essential for its effective utilization in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical details to aid researchers in harnessing the synthetic potential of this important intermediate.
References
- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 10. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Finkelstein Reaction [organic-chemistry.org]
- 19. byjus.com [byjus.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 22. Provide major product that reaction potassium ter- but oxide in chloro c.. [askfilo.com]
- 23. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 28. scielo.br [scielo.br]
- 29. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Chloro-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. The use of 1-chloro-3,3-dimethylbutane (also known as neopentyl chloride) in this reaction is a classic example that highlights the important phenomenon of carbocation rearrangement. Understanding this reaction is crucial for predicting product outcomes and designing synthetic routes in medicinal chemistry and materials science, where the introduction of specific alkyl scaffolds can significantly influence the biological activity and physical properties of molecules.
These application notes provide a detailed overview of the use of this compound in Friedel-Crafts alkylation reactions, including the reaction mechanism, experimental protocols, and expected outcomes. A key focus is the predictable rearrangement of the intermediate carbocation, which dictates the final product structure.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of an aromatic ring with this compound is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of an electrophilic carbocation, which is then attacked by the electron-rich aromatic ring.
A critical feature of using this compound is that the initially formed primary carbocation is highly unstable.[1] This instability drives a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[2] Consequently, the aromatic ring is alkylated by this rearranged carbocation, leading to the formation of a tert-amyl substituted arene rather than the neopentyl substituted product.[1][3]
The overall transformation for the reaction with benzene (B151609) is as follows:
Reaction Scheme:
-
Reactants: Benzene and this compound
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Product: tert-Amylbenzene (2-Methyl-2-phenylbutane)
Data Presentation
The following table summarizes the expected products and reaction conditions for the Friedel-Crafts alkylation of various aromatic substrates with this compound. Due to the consistent carbocation rearrangement, the major product is always the one derived from the tertiary tert-amyl carbocation.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Major Product(s) | Expected Yield |
| Benzene | This compound | AlCl₃ | 0 - 5 | tert-Amylbenzene | Moderate to Good |
| Toluene | This compound | AlCl₃ | 0 - 5 | o-tert-Amyltoluene, p-tert-Amyltoluene | Moderate to Good |
| Anisole | This compound | AlCl₃ | 0 - 5 | p-tert-Amylanisole | Good |
| p-Xylene | This compound | AlCl₃ | 0 - 5 | 2-tert-Amyl-p-xylene | Moderate to Good |
Note: Yields are generally reported as moderate to good, but can be influenced by reaction conditions, purity of reagents, and the scale of the reaction. Polyalkylation can be a side reaction, which can be minimized by using an excess of the aromatic substrate.[2]
Mandatory Visualizations
Experimental Protocols
General Protocol for the Friedel-Crafts Alkylation of an Aromatic Substrate with this compound
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene) (excess)
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or the aromatic substrate as solvent
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, magnetic stirrer)
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: In the reaction flask, place the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane. If the substrate is a liquid (like benzene or toluene), it can be used in excess and also serve as the solvent.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Catalyst Addition: To the cooled and stirring solution, carefully and portion-wise add anhydrous aluminum chloride. The addition is exothermic, so maintain the temperature below 10 °C.
-
Addition of Alkylating Agent: Place this compound in the addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice. This should be done in a fume hood as HCl gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain the pure rearranged alkylated aromatic compound.
Safety Precautions:
-
Friedel-Crafts reactions are exothermic and produce corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
This compound is a flammable and volatile liquid.
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Conclusion
The Friedel-Crafts alkylation using this compound serves as an excellent case study in the importance of carbocation stability and rearrangement in electrophilic aromatic substitution reactions. For synthetic chemists, it is imperative to recognize that the direct introduction of a neopentyl group via this method is not feasible due to the rapid 1,2-methyl shift. The protocols and data presented herein provide a foundational understanding for the application of this reaction to generate tert-amyl substituted aromatic compounds, which are valuable intermediates in various fields of chemical research and development.
References
Protocol for the Formation of 3,3-Dimethylbutylmagnesium Chloride from 1-Chloro-3,3-dimethylbutane
Application Note
The formation of Grignard reagents from sterically hindered alkyl halides, such as 1-chloro-3,3-dimethylbutane (neopentyl chloride), presents unique challenges due to the steric hindrance around the reaction center. This protocol details a reliable method for the synthesis of 3,3-dimethylbutylmagnesium chloride, a valuable reagent in organic synthesis for introducing the bulky 3,3-dimethylbutyl (neohexyl) group.
The primary challenge in this synthesis is the sluggish reaction rate, which can lead to long reaction times and potential side reactions. To overcome this, the use of tetrahydrofuran (B95107) (THF) as a solvent is recommended over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent. Activation of the magnesium surface is critical for initiating the reaction. While several methods exist, the use of iodine or 1,2-dibromoethane (B42909) is common. For particularly challenging, sterically hindered substrates like neopentyl chloride, the addition of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent can significantly enhance reactivity.
A significant side reaction in the formation of Grignard reagents from primary alkyl halides is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer. In this case, the byproduct would be 2,2,5,5-tetramethylhexane. To minimize this, slow, dropwise addition of the alkyl halide to the magnesium suspension is crucial to maintain a low concentration of the halide in the reaction mixture.
This application note provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of 3,3-dimethylbutylmagnesium chloride.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) with LiCl |
| Activation Method | Iodine crystal | Iodine crystal | Iodine crystal |
| Temperature (°C) | 65 (Reflux) | 35 (Reflux) | 65 (Reflux) |
| Reaction Time | 24 - 168 hours | > 168 hours | 12 - 24 hours |
| Typical Yield (%) | ~85% | Low to moderate | > 90% |
| Wurtz Coupling Byproduct | Present | Present | Minimized |
Note: The data presented is a synthesis of typical results and may vary based on specific experimental conditions, purity of reagents, and scale of the reaction.
Experimental Protocol
Materials:
-
This compound (Neopentyl chloride), anhydrous
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Anhydrous Lithium Chloride (LiCl) (for "Turbo-Grignard" protocol)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the alkyl halide) into the reaction flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple color of the iodine sublimes and coats the magnesium turnings. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings. The reaction should initiate, which is typically indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The slow addition is critical to minimize the formation of the Wurtz coupling byproduct.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for the time indicated in the data table, or until the majority of the magnesium has been consumed. The resulting Grignard reagent will be a grayish, cloudy solution.
-
"Turbo-Grignard" Modification: For the enhanced reactivity protocol, add anhydrous lithium chloride (1.0 equivalent) to the magnesium turnings before the activation step. The remainder of the procedure is the same. The presence of LiCl helps to break up polymeric Grignard species, leading to a more reactive monomeric form.
-
Storage and Use: The prepared 3,3-dimethylbutylmagnesium chloride should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere.
Mandatory Visualization
Caption: Workflow for the synthesis of 3,3-dimethylbutylmagnesium chloride.
1-Chloro-3,3-dimethylbutane: A Key Intermediate in the Synthesis of Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
Application Note
1-Chloro-3,3-dimethylbutane, also known as neohexyl chloride, serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its primary utility in pharmaceutical manufacturing lies in its role as a precursor to the 3,3-dimethylbutyl moiety, a key structural feature in certain therapeutic agents. This document provides a detailed overview of the application of this compound in the synthesis of the potent analgesic, Buprenorphine. While its direct application in the synthesis of the carbonic anhydrase inhibitor Dorzolamide (B1670892) is not prominently documented in scientific literature, its role as a versatile building block in organic synthesis remains significant.
Buprenorphine is a semi-synthetic opioid derivative of thebaine, a natural alkaloid found in the opium poppy. The pharmacological activity of buprenorphine is, in part, attributed to the bulky 3,3-dimethylbutyl group attached to the C7 position of the morphinan (B1239233) skeleton. This side chain is introduced via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound is the starting material for the preparation of the necessary Grignard reagent, 3,3-dimethylbutylmagnesium chloride.
The synthesis of Buprenorphine is a multi-step process, and the introduction of the 3,3-dimethylbutyl side chain is a critical transformation. The Grignard reagent, prepared from this compound and magnesium metal, is reacted with a ketone intermediate derived from thebaine. This reaction stereoselectively forms the tertiary alcohol that is a hallmark of the buprenorphine structure.
Experimental Protocols
Protocol 1: Preparation of 3,3-Dimethylbutylmagnesium Chloride (Grignard Reagent)
This protocol describes the synthesis of the Grignard reagent from this compound.
Materials:
-
This compound (neohexyl chloride)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added to the magnesium to initiate the reaction.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the this compound solution is added to the magnesium turnings. The reaction is initiated, as indicated by a color change and/or gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 3,3-dimethylbutylmagnesium chloride is then used directly in the subsequent reaction.
Protocol 2: Synthesis of a Buprenorphine Intermediate via Grignard Reaction
This protocol outlines the reaction of the prepared Grignard reagent with a thebaine-derived ketone intermediate (7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine).
Materials:
-
Solution of 3,3-dimethylbutylmagnesium chloride in THF (from Protocol 1)
-
7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
The thebaine-derived ketone (1.0 equivalent) is dissolved in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
The solution of the ketone is cooled to 0 °C in an ice bath.
-
The prepared solution of 3,3-dimethylbutylmagnesium chloride (1.5 - 2.0 equivalents) is added dropwise to the cooled solution of the ketone with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol intermediate.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Value | Reference |
| Grignard Reagent Formation | ||
| Reactant | This compound | |
| Reagent | Magnesium | |
| Solvent | Anhydrous THF | |
| Typical Yield | > 90% (titration) | General knowledge |
| Grignard Reaction with Thebaine Intermediate | ||
| Substrate | 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine | |
| Nucleophile | 3,3-Dimethylbutylmagnesium chloride | |
| Product | Buprenorphine tertiary alcohol intermediate | |
| Typical Yield | 60-80% | Estimated from literature |
| Spectroscopic Data of a Representative Intermediate | ||
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the 3,3-dimethylbutyl group: ~0.9 (s, 9H, t-Bu), ~1.2-1.8 (m, 4H, -CH₂CH₂-) | Predicted |
| ¹³C NMR (CDCl₃, δ) | Peaks for the 3,3-dimethylbutyl group: ~30 (C(CH₃)₃), ~30 (C(CH₃)₃), ~45 (-CH₂-), ~25 (-CH₂-) | Predicted |
Signaling Pathways and Logical Relationships
Buprenorphine Mechanism of Action
Buprenorphine exhibits a complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[1][2][3] Its high affinity for the MOR results in potent analgesia, while its partial agonism leads to a "ceiling effect" for respiratory depression, making it a safer alternative to full opioid agonists.[2] The antagonism at the KOR may contribute to its antidepressant effects and lower abuse potential.
Dorzolamide Mechanism of Action
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma.[4][5][6] It reduces intraocular pressure by decreasing the production of aqueous humor in the ciliary body of the eye. Carbonic anhydrase is an enzyme that catalyzes the formation of bicarbonate ions, which are essential for aqueous humor secretion. By inhibiting this enzyme, dorzolamide reduces the rate of aqueous humor formation, thereby lowering eye pressure.[4][5]
Experimental Workflow: Synthesis of Buprenorphine Intermediate
The following diagram illustrates the key steps in the synthesis of the buprenorphine intermediate starting from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Narrative Pharmacological Review of Buprenorphine: A Unique Opioid for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 6. gpnotebook.com [gpnotebook.com]
Application Notes and Protocols for Nucleophilic Substitution with 1-Chloro-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for nucleophilic substitution reactions involving 1-chloro-3,3-dimethylbutane, also known as neohexyl chloride. This primary alkyl halide presents unique challenges in substitution reactions due to significant steric hindrance from the adjacent tert-butyl group.[1][2][3] Consequently, both S(_N)2 and S(_N)1 pathways are generally slow for this substrate.[1][4] S(_N)2 reactions are sterically hindered, and S(_N)1 reactions would require the formation of an unstable primary carbocation.[1][4] Therefore, forcing conditions such as elevated temperatures and prolonged reaction times are often necessary to achieve reasonable conversion.
Key Experimental Protocols
Three common nucleophilic substitution reactions are detailed below: substitution with hydroxide (B78521) ions to form 3,3-dimethyl-1-butanol (B44104), the Finkelstein reaction with iodide ions to form 1-iodo-3,3-dimethylbutane, and the Williamson ether synthesis with ethoxide ions to form ethyl 3,3-dimethylbutyl ether.
Protocol 1: Synthesis of 3,3-Dimethyl-1-butanol via Nucleophilic Substitution with Hydroxide
This protocol describes the synthesis of 3,3-dimethyl-1-butanol from this compound using sodium hydroxide. Due to the sterically hindered nature of the substrate, this S(_N)2 reaction is expected to be slow and may require elevated temperatures, which can also promote the competing E2 elimination reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Dichloromethane (B109758) (or diethyl ether)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add this compound (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Due to the slow nature of the reaction, refluxing for several hours to days may be necessary.[4]
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove any precipitated salts.
-
Transfer the filtrate to a separatory funnel and add water to dissolve the ethanol.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 3,3-dimethyl-1-butanol can be purified by fractional distillation.
Protocol 2: Finkelstein Reaction for the Synthesis of 1-Iodo-3,3-dimethylbutane
The Finkelstein reaction is an effective method for preparing alkyl iodides from alkyl chlorides or bromides.[5][6][7] This S(_N)2 reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[5][8]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Sodium thiosulfate (B1220275) solution (5%)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Sintered glass funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding. The reaction may require several hours of reflux.
-
Workup: After cooling to room temperature, filter the reaction mixture through a sintered glass funnel to remove the precipitated sodium chloride.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, then with a 5% sodium thiosulfate solution to remove any residual iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-iodo-3,3-dimethylbutane.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Protocol 3: Williamson Ether Synthesis of Ethyl 3,3-dimethylbutyl Ether
This protocol outlines the synthesis of ethyl 3,3-dimethylbutyl ether via the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[9]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or sodium metal (Na)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) in small pieces to absolute ethanol at room temperature. Stir until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise using a dropping funnel.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by GC or TLC. Similar to the hydroxide substitution, this reaction may require a prolonged reflux period.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude ethyl 3,3-dimethylbutyl ether can be purified by fractional distillation.
Data Presentation
The following tables summarize the expected reactants, products, and general reaction conditions for the nucleophilic substitution of this compound. Note that specific quantitative data such as yields and reaction times are highly dependent on the experimental setup and may require optimization.
Table 1: Summary of Nucleophilic Substitution Reactions
| Reaction Name | Nucleophile | Product | Typical Solvent |
| Hydrolysis | OH⁻ | 3,3-Dimethyl-1-butanol | Ethanol/Water |
| Finkelstein Reaction | I⁻ | 1-Iodo-3,3-dimethylbutane | Acetone |
| Williamson Ether Synthesis | CH₃CH₂O⁻ | Ethyl 3,3-dimethylbutyl ether | Ethanol |
Table 2: Physicochemical Data of Reactant and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 120.62 | 114-116 |
| 3,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 | 143 |
| 1-Iodo-3,3-dimethylbutane | C₆H₁₃I | 212.07 | 170-172 |
| Ethyl 3,3-dimethylbutyl ether | C₈H₁₈O | 130.23 | ~135-140 (estimated) |
Visualizations
Reaction Mechanisms
The following diagrams illustrate the S(_N)2 reaction mechanism for the nucleophilic substitution of this compound.
Caption: S(_N)2 reaction mechanism.
Experimental Workflow
The general workflow for performing a nucleophilic substitution reaction with this compound followed by purification is depicted below.
Caption: General experimental workflow.
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols: 1-Chloro-3,3-dimethylbutane as a Substrate for Studying SN2 Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental concept in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. The stereochemistry at the carbon center is inverted during this process. The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center.
1-Chloro-3,3-dimethylbutane (also known as neopentyl chloride) is a primary alkyl halide. While primary alkyl halides are generally considered good substrates for SN2 reactions, the presence of a bulky tert-butyl group on the carbon adjacent to the reaction center (the β-carbon) introduces significant steric hindrance. This steric bulk dramatically decreases the rate of SN2 reactions, making this compound an important substrate for studying the steric limitations of this reaction mechanism. Its extremely low reactivity in SN2 reactions makes it an excellent negative control or a model for investigating reactions at the steric fringe.
Key Concepts and Applications
-
Steric Hindrance: The bulky tert-butyl group in this compound shields the electrophilic carbon from backside attack by a nucleophile, which is a requirement for the SN2 mechanism. This leads to a significantly higher activation energy and a much slower reaction rate compared to less hindered primary alkyl halides.
-
Negative Control: Due to its extremely low reactivity in SN2 reactions, this compound can be used as a negative control in studies where an SN2 pathway is being investigated for other substrates.
-
Mechanistic Studies: The slow reaction rate allows for sensitive investigation of reaction conditions and the subtle effects of nucleophiles and solvents on a highly hindered system.
-
Computational Modeling: The well-defined structure of this compound makes it a suitable substrate for computational studies to model the transition state and calculate the activation energy of sterically hindered SN2 reactions.
Quantitative Data
Due to the extremely low reactivity of this compound in SN2 reactions, extensive quantitative data in the literature is scarce. However, comparative data clearly demonstrates the profound impact of the steric hindrance imposed by the neopentyl group.
| Substrate | Relative Rate of SN2 Reaction | Nucleophile | Solvent |
| Methyl chloride | ~30 | Ethoxide | Ethanol |
| Ethyl chloride | 1 | Ethoxide | Ethanol |
| Propyl chloride | 0.4 | Ethoxide | Ethanol |
| Isobutyl chloride | 0.03 | Ethoxide | Ethanol |
| This compound (Neopentyl chloride) | ~0.00001 | Ethoxide | Ethanol |
Table 1: Relative reaction rates of various primary alkyl chlorides with ethoxide in ethanol, illustrating the dramatic decrease in rate for this compound.
Experimental Protocols
The following is a general protocol for studying the SN2 reaction of this compound. Given the slow reaction rate, extended reaction times and/or elevated temperatures are necessary. Careful monitoring and analysis are crucial to detect the small amount of product that may form.
Materials and Reagents
-
This compound (Neopentyl chloride)
-
Nucleophile (e.g., sodium iodide, sodium methoxide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching solution (e.g., deionized water)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flasks, condensers, magnetic stir bars, heating mantles
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
General Procedure for a Kinetic Run
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve a known concentration of this compound and the chosen nucleophile in an anhydrous polar aprotic solvent.
-
Internal Standard: Add a known amount of an internal standard to the reaction mixture.
-
Reaction Initiation: Place the flask in a pre-heated oil bath at a constant temperature to initiate the reaction.
-
Sampling: At regular, extended time intervals (e.g., every 12 or 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing cold deionized water.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent like diethyl ether.
-
Drying: Dry the organic extract over an anhydrous drying agent.
-
Analysis: Analyze the organic extract by GC-FID or GC-MS to determine the concentrations of the remaining this compound and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. Due to the slow rate, it may be more practical to determine the product yield after a prolonged period.
Visualizations
SN2 Reaction Mechanism
Caption: General workflow of an SN2 reaction mechanism.
Steric Hindrance in this compound
Caption: Steric hindrance to backside attack in SN2 reaction.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
Conclusion
This compound serves as a crucial substrate for probing the steric limits of the SN2 reaction. Its characteristically slow reaction rate, a direct consequence of the bulky tert-butyl group, makes it an invaluable tool for comparative studies, mechanistic investigations at the edge of reactivity, and as a negative control. The protocols and concepts outlined in this document provide a framework for utilizing this unique substrate to deepen the understanding of SN2 reaction mechanisms in research and development settings.
Application Note: A Facile Synthesis of 3,3-dimethylbutyraldehyde via Oxidation of 1-Chloro-3,3-dimethylbutane
Introduction
3,3-dimethylbutyraldehyde (B104332) is a key intermediate in the synthesis of various organic compounds, including the high-intensity sweetener Neotame.[1][2] This application note details a robust and scalable protocol for the synthesis of 3,3-dimethylbutyraldehyde from the readily available starting material, 1-chloro-3,3-dimethylbutane. The described method involves the oxidation of this compound using dimethyl sulfoxide (B87167) (DMSO) in the presence of a base and a halide salt catalyst.[1][2][3] This approach offers a convenient and economical route to high-purity 3,3-dimethylbutyraldehyde.[1][2]
Reaction Principle
The synthesis proceeds via the oxidation of this compound by DMSO. The reaction is facilitated by the presence of an inorganic bromide or iodide salt, which acts as a catalyst.[3] A base is required to neutralize the hydrochloric acid generated during the reaction.[1][2] The overall reaction is as follows:
(CH₃)₃CCH₂CH₂Cl + (CH₃)₂SO + Base → (CH₃)₃CCH₂CHO + (CH₃)₂S + Base·HCl
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 3,3-dimethylbutyraldehyde from this compound using different halide catalysts.
Protocol 1: Synthesis using Sodium Iodide (NaI) Catalyst
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (2.0 g), sodium bicarbonate (2.0 g), sodium iodide (1.0 g), and dimethyl sulfoxide-d6 (DMSO-d6, 20 g).[1][2]
-
Reaction: The reaction mixture is stirred and heated to 140°C for 2.5 hours.[1][2]
-
Monitoring: The conversion of this compound to 3,3-dimethylbutyraldehyde can be monitored by ¹H NMR.[1][2]
-
Work-up and Purification: After cooling, the reaction mixture is distilled under vacuum to collect the crude product. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis using Potassium Bromide (KBr) Catalyst
-
Apparatus Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: The flask is loaded with this compound (3.1 g), sodium bicarbonate (2.1 g), potassium bromide (1.5 g), and DMSO-d6 (18 g).[2]
-
Reaction: The mixture is stirred and heated to 140°C for 4.5 hours.[2]
-
Monitoring: The progress of the reaction can be followed by ¹H NMR to determine the yield of 3,3-dimethylbutyraldehyde.[2]
-
Work-up and Purification: The reaction mixture is cooled to below 40°C and then distilled under vacuum to isolate the crude 3,3-dimethylbutyraldehyde. The crude product can be further purified by redistillation.
Protocol 3: Scaled-up Synthesis using Sodium Bromide (NaBr) Catalyst
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a mechanical stirrer and a distillation setup.
-
Reagent Charging: The flask is charged with this compound (46.1 g), sodium bromide (23 g), zinc oxide (20 g), and DMSO (276 g).[2]
-
Reaction: The mixture is stirred and heated in an oil bath to 135-140°C under a nitrogen atmosphere for 12-14 hours. Low-boiling byproducts, primarily dimethyl sulfide, are collected in a receiver during the reaction.[2]
-
Termination: The reaction is considered complete when >95% of the this compound has been consumed, as determined by a suitable analytical method (e.g., GC).[2]
-
Work-up and Purification: The reaction mixture is cooled to below 40°C and then subjected to vacuum distillation to yield the crude product.[2]
Data Presentation
The following tables summarize the quantitative data from the experimental protocols.
Table 1: Comparison of Reaction Conditions and Yields
| Catalyst | Starting Material (g) | Base | Base (g) | Catalyst (g) | DMSO (g) | Temperature (°C) | Time (h) | Yield (%) |
| NaI | 2.0 | Sodium Bicarbonate | 2.0 | 1.0 | 20 | 140 | 2.5 | 62[1][2] |
| KBr | 3.1 | Sodium Bicarbonate | 2.1 | 1.5 | 18 | 140 | 4.5 | 70[2] |
| NaBr | 46.1 | Zinc Oxide | 20 | 23 | 276 | 135-140 | 12-14 | >80 (crude)[2] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of 3,3-dimethylbutyraldehyde
Caption: Workflow for the synthesis of 3,3-dimethylbutyraldehyde.
Diagram 2: Logical Relationship of Reactants to Product
Caption: Reactant and reagent relationship in the synthesis.
References
Application Notes: The Role of 1-Chloro-3,3-dimethylbutane in Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-3,3-dimethylbutane, also known as neopentyl chloride, is a key organochlorine compound widely utilized as a raw material and intermediate in organic synthesis.[1][2] Its chemical structure features a sterically hindered neopentyl group ((CH₃)₃CCH₂-), which is of significant interest in the development of pharmaceuticals and agrochemicals.[2] The bulky nature of the neopentyl group can impart unique properties to target molecules, such as increased metabolic stability or modified receptor binding affinity. This document outlines the primary synthetic applications of this compound and provides detailed protocols for its use.
Key Synthetic Applications
The primary role of this compound in synthesis is to serve as an electrophilic building block or as a precursor to a nucleophilic organometallic reagent, thereby enabling the introduction of the neopentyl moiety into a variety of molecular scaffolds.
-
Formation and Reaction of Grignard Reagents: One of the most important applications of this compound is its reaction with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium chloride.[3][4] This organometallic compound is a potent source of the neopentyl carbanion, which acts as a strong nucleophile. It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds, yielding secondary or tertiary alcohols and carboxylic acids, respectively.[4][5]
-
Nucleophilic Substitution Reactions: As an alkyl halide, this compound can undergo nucleophilic substitution reactions.[1][3] Although its reactivity in SN2 reactions is somewhat impeded by the steric bulk of the adjacent quaternary carbon, it can react with potent nucleophiles to introduce the neopentyl group.
-
Palladium-Catalyzed Cross-Coupling Reactions: In modern organic synthesis, alkyl halides are common coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[6][7] this compound can potentially be used as the halide partner to couple with organoboron compounds, creating a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond and attaching the neopentyl group to aryl, vinyl, or other alkyl systems.
-
Use in Mechanistic Studies: Due to its defined structure and reactivity, neopentyl chloride is also employed as a substrate in quantum mechanics calculations to study and model complex chemical environments, such as enzyme active site conformations and protonation states for catalysis.[8][9]
Experimental Protocols
Protocol 1: Preparation of 3,3-Dimethylbutylmagnesium Chloride (Grignard Reagent)
This protocol describes the standard procedure for synthesizing a Grignard reagent from this compound. The reagent is highly sensitive to moisture, so all glassware must be thoroughly dried and the reaction must be conducted under anhydrous conditions.[4][10][11]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove all traces of moisture.
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the reaction flask.
-
Add a small portion of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether.
-
Add a small amount of the chloride solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
-
The resulting grey-to-black solution of 3,3-dimethylbutylmagnesium chloride is ready for use in subsequent reactions. The concentration can be determined by titration.
Caption: Experimental workflow for the synthesis of 3,3-dimethylbutylmagnesium chloride.
Protocol 2: Synthesis of 4,4-Dimethyl-1-phenylpentan-1-ol
This protocol demonstrates the use of the prepared Grignard reagent in a reaction with an aldehyde (benzaldehyde) to form a secondary alcohol.
Materials:
-
Solution of 3,3-dimethylbutylmagnesium chloride in ether (from Protocol 1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Cool a solution of benzaldehyde (1.0 eq.) in anhydrous ether in a round-bottom flask to 0 °C using an ice bath.
-
Add the prepared 3,3-dimethylbutylmagnesium chloride solution (1.1 eq.) dropwise to the stirred benzaldehyde solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4,4-dimethyl-1-phenylpentan-1-ol by flash column chromatography.
Protocol 3: Synthesis of 3,3-Dimethylbutyraldehyde
This protocol is based on the reported conversion of this compound to the corresponding aldehyde.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bromide (NaBr)
-
Zinc oxide (ZnO)
Procedure:
-
In a reaction vessel equipped with a condenser and stirrer, combine this compound (1.0 eq.), DMSO, NaBr (catalytic amount), and ZnO.
-
Heat the reaction mixture to 135-140 °C.
-
Maintain the temperature and stir for approximately 14 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by distillation or extraction followed by purification via column chromatography.
Quantitative Data Summary
The following table summarizes the reaction conditions and expected outcomes for the protocols described.
| Reaction Name | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Grignard Reagent Synthesis | Mg, Anhydrous Ether | 25-40 | 2-3 | >90 (in situ) | [4][10] |
| Synthesis of 4,4-Dimethyl-1-phenylpentan-1-ol | Benzaldehyde, Grignard Reagent | 0 to 25 | 2-3 | 75-90 | General |
| Synthesis of 3,3-Dimethylbutyraldehyde | DMSO, NaBr, ZnO | 135-140 | 14 | ~58 | [1] |
Visualized Synthetic Pathways
The diagrams below illustrate the central role of this compound in accessing a variety of molecular structures.
Caption: Synthetic utility of this compound.
Caption: Catalytic cycle for a potential Suzuki-Miyaura cross-coupling reaction.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. homework.study.com [homework.study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Neopentyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. adichemistry.com [adichemistry.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
Application Note: HPLC Method for the Separation of 1-Chloro-3,3-dimethylbutane and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-3,3-dimethylbutane, also known as neohexyl chloride, is a halogenated alkane often used as an intermediate in organic synthesis.[1][2] The analysis of its reaction mixtures is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the desired products. Common reactions involving this compound include nucleophilic substitution, leading to products such as alcohols or ethers, and elimination reactions, which yield alkenes. A significant analytical challenge is that this compound and its likely reaction products, such as 3,3-dimethyl-1-butanol (B44104) and 3,3-dimethyl-1-butene, lack a strong ultraviolet (UV) chromophore.[3][4] This makes them difficult to detect using the most common HPLC detector, the UV-Vis detector.[5][6]
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method using a Refractive Index Detector (RID) for the effective separation and analysis of this compound and its potential non-UV absorbing reaction products.
Experimental Protocols
A universal detection method is required for the analysis of compounds with little to no UV activity.[6][7][8] The Refractive Index Detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes from the column.[3][9] It is important to note that RID is sensitive to temperature fluctuations and is not suitable for gradient elution; therefore, an isocratic method is necessary.[5][10]
1. Instrumentation and Consumables
-
HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) and water.
-
0.22 µm syringe filters for sample preparation.
2. Sample Preparation
-
Quench the reaction mixture using an appropriate method.
-
If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the mobile phase to a concentration of approximately 1-5 mg/mL.
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions An isocratic reverse-phase method is proposed for this separation. The conditions provided in the table below serve as a starting point and may require optimization based on the specific reaction mixture.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Table 2: Expected Retention Times (Hypothetical Data)
| Compound | Expected Retention Time (min) |
| 3,3-dimethyl-1-butanol | 3.5 |
| 3,3-dimethyl-1-butene | 5.8 |
| This compound | 8.2 |
Note: Retention times are estimates and will vary depending on the exact HPLC system, column, and mobile phase composition. The elution order is based on polarity, with the more polar alcohol eluting first in a reverse-phase system.
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of the reaction products of this compound.
Caption: Experimental workflow for HPLC-RID analysis.
Alternative Analytical Technique
For volatile compounds like this compound and its derivatives, Gas Chromatography (GC), particularly with a Mass Spectrometry (MS) detector (GC-MS), is a powerful alternative.[11] GC provides excellent separation for volatile analytes, and MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[11] The National Institute of Standards and Technology (NIST) database contains GC data for this compound, indicating its suitability for this technique.[12]
The lack of a UV chromophore in this compound and its common reaction products necessitates the use of a universal HPLC detector. The proposed reverse-phase HPLC method with Refractive Index Detection provides a reliable and accessible approach for the separation and quantification of these compounds. This application note offers a comprehensive protocol that can be adapted and optimized for various research and development applications, ensuring accurate monitoring of reaction progress and purity assessment. For orthogonal verification or analysis of complex mixtures, GC-MS should be considered as a complementary technique.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. veeprho.com [veeprho.com]
- 4. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 5. youtube.com [youtube.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
Troubleshooting & Optimization
Overcoming carbocation rearrangement in Friedel-Crafts reactions with 1-Chloro-3,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving 1-chloro-3,3-dimethylbutane (neohexyl chloride). Our goal is to help you overcome the challenge of carbocation rearrangement to achieve the desired non-rearranged product, (3,3-dimethylbutyl)benzene.
Frequently Asked Questions (FAQs)
A1: This is a classic issue of carbocation rearrangement. The primary carbocation formed from this compound and a strong Lewis acid like AlCl₃ is highly unstable. It rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then alkylates the benzene (B151609) ring, leading to the formation of the isomeric product, (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene, as the major product.[1]
Q2: How can I prevent this carbocation rearrangement and synthesize the desired linear alkylbenzene?
A2: The most effective and widely recommended method to prevent carbocation rearrangement in this case is a two-step process: Friedel-Crafts acylation followed by a chemical reduction of the resulting ketone.[2][3] The acylium ion, which is the electrophile in the acylation step, is resonance-stabilized and does not undergo rearrangement. The subsequent reduction of the ketone's carbonyl group yields the desired straight-chain alkyl group.
Q3: What are the recommended reduction methods for the ketone intermediate?
A3: There are two primary methods for reducing the aryl ketone to an alkane: the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[2][4][5] It is performed under strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures.[6][7][8][9] It is carried out under basic conditions.
The choice between these two methods depends on the presence of other functional groups in your molecule that might be sensitive to acidic or basic conditions.
Q4: Can I use a milder Lewis acid to avoid the rearrangement in a direct alkylation?
A4: While using a milder Lewis acid, such as ferric chloride (FeCl₃), can sometimes reduce the extent of carbocation rearrangement in Friedel-Crafts alkylations, it is generally not a reliable method for primary alkyl halides like this compound, which have a strong tendency to rearrange. The acylation-reduction pathway remains the most dependable approach for obtaining the non-rearranged product in high yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of an unexpected isomeric product | Carbocation rearrangement of the alkylating agent. | Utilize the Friedel-Crafts acylation-reduction two-step procedure to introduce the desired alkyl group without rearrangement. |
| Low yield of the desired alkylated product | Polyalkylation, where the product is more reactive than the starting material and undergoes further alkylation. | Use a large excess of the aromatic substrate to favor monoalkylation. The acylation-reduction pathway also circumvents this issue as the acyl group deactivates the ring towards further substitution. |
| No reaction occurs | The aromatic ring is strongly deactivated by an electron-withdrawing group (e.g., -NO₂, -CN, -COR). | If possible, perform the Friedel-Crafts reaction before introducing the deactivating group. |
| Reaction fails with aryl or vinyl halides | Aryl and vinyl carbocations are highly unstable and do not form under Friedel-Crafts conditions. | These substrates are not suitable for Friedel-Crafts alkylation. Consider alternative synthetic routes. |
Data Presentation
Table 1: Comparison of Direct Alkylation vs. Acylation-Reduction for the Synthesis of (3,3-dimethylbutyl)benzene
| Method | Alkylating/Acylating Agent | Catalyst/Reagents | Primary Product(s) | Approximate Yield |
| Direct Friedel-Crafts Alkylation | This compound | AlCl₃ | (1,1-dimethylpropyl)benzene (rearranged) | Major product is rearranged; precise yield varies. |
| Friedel-Crafts Acylation | 3,3-Dimethylbutanoyl chloride | AlCl₃ | 3,3-Dimethyl-1-phenylbutan-1-one (B1310548) | High (typically >90%) |
| Clemmensen Reduction | 3,3-Dimethyl-1-phenylbutan-1-one | Zn(Hg), conc. HCl | (3,3-dimethylbutyl)benzene | Good to excellent |
| Wolff-Kishner Reduction | 3,3-Dimethyl-1-phenylbutan-1-one | H₂NNH₂, KOH, ethylene (B1197577) glycol | (3,3-dimethylbutyl)benzene | Good to excellent |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with 3,3-Dimethylbutanoyl Chloride
Materials:
-
Anhydrous benzene
-
3,3-Dimethylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser), magnetic stirrer
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
-
Add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane to the flask. Cool the mixture to 0°C in an ice bath.
-
Dissolve 3,3-dimethylbutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the 3,3-dimethylbutanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add anhydrous benzene (in excess) dropwise from the addition funnel.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully and slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude 3,3-dimethyl-1-phenylbutan-1-one.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of 3,3-Dimethyl-1-phenylbutan-1-one
Materials:
-
3,3-Dimethyl-1-phenylbutan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 3,3-dimethyl-1-phenylbutan-1-one in toluene to the flask.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, decant the liquid from the remaining zinc amalgam.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting (3,3-dimethylbutyl)benzene by distillation.
Protocol 3: Wolff-Kishner Reduction of 3,3-Dimethyl-1-phenylbutan-1-one
Materials:
-
3,3-Dimethyl-1-phenylbutan-1-one
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Standard laboratory glassware for distillation and reflux
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 3,3-dimethyl-1-phenylbutan-1-one, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200°C.
-
Return to a reflux setup and heat the mixture at this high temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and dilute it with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the (3,3-dimethylbutyl)benzene by distillation.
Visualizations
Figure 1. Comparison of direct alkylation leading to a rearranged product versus the acylation-reduction pathway which yields the desired non-rearranged product.
Figure 2. Decision workflow for the synthesis of (3,3-dimethylbutyl)benzene, highlighting the outcome of direct alkylation versus the acylation-reduction strategy.
References
- 1. Neopentyl chloride reacts with benzene in presence of a Lewis acid \left(.. [askfilo.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen reduction [unacademy.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-Chloro-3,3-dimethylbutane
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3,3-dimethylbutane. It provides troubleshooting advice and frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound from 3,3-dimethylbutan-1-ol and thionyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. | - Ensure the reaction is stirred for a sufficient duration, monitoring by TLC or GC if possible. - Maintain the recommended reaction temperature. For the addition of thionyl chloride, a temperature of 0-5°C is often optimal to control the initial exothermic reaction. The reaction may then be allowed to proceed at room temperature or with gentle heating. |
| Sub-optimal stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material. | - Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol. - Ensure at least one equivalent of pyridine (B92270) is used to neutralize the HCl generated. | |
| Loss during workup and purification: The product may be lost during aqueous washing or distillation. | - Minimize the number of aqueous washes. - Ensure the separatory funnel does not leak. - Use a properly set up distillation apparatus to avoid loss of the volatile product. Fractional distillation is recommended for optimal separation.[1] | |
| Presence of Significant Impurities | Rearrangement Product (2-Chloro-2-methylbutane): The neopentyl-like structure of the starting material is prone to a 1,2-methyl shift to form a more stable tertiary carbocation, especially under conditions favoring an SN1 mechanism. | - Maintain a low reaction temperature, especially during the addition of thionyl chloride. This favors the SN2 pathway over the SN1 pathway. - Use a non-polar solvent to discourage the formation of carbocation intermediates. - Ensure the slow, dropwise addition of thionyl chloride to the solution of the alcohol and pyridine. This keeps the concentration of reactive intermediates low. - The use of pyridine is critical as it reacts with the intermediate chlorosulfite ester, leading to an SN2 attack by the chloride ion, thus promoting inversion of configuration and minimizing rearrangement. |
| Unreacted 3,3-dimethylbutan-1-ol: Incomplete reaction. | - Increase the amount of thionyl chloride slightly. - Extend the reaction time. | |
| Elimination byproducts (e.g., 3,3-dimethyl-1-butene): High reaction temperatures can favor elimination reactions. | - Maintain a low reaction temperature throughout the process. | |
| Reaction Stalls or Does Not Proceed | Poor quality of reagents: Thionyl chloride can decompose if not stored properly. The alcohol may contain water. | - Use freshly distilled thionyl chloride. - Ensure the 3,3-dimethylbutan-1-ol and all solvents are anhydrous. |
| Insufficient activation of the alcohol: The reaction between the alcohol and thionyl chloride may be too slow at very low temperatures. | - After the initial exothermic reaction is controlled at a low temperature, the reaction mixture may need to be warmed to room temperature or slightly above to ensure it proceeds to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective laboratory method is the reaction of 3,3-dimethylbutan-1-ol with thionyl chloride (SOCl₂). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct.
Q2: Why is pyridine used in this reaction?
A2: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the HCl gas produced during the reaction, preventing it from catalyzing unwanted side reactions. Secondly, it plays a crucial role in the reaction mechanism. Pyridine can react with the intermediate alkyl chlorosulfite, leading to the formation of a pyridinium (B92312) salt. This intermediate is then susceptible to a backside attack by the chloride ion (SN2 mechanism), which helps to minimize the carbocation rearrangement that is common with neopentyl-like structures.
Q3: What is the major side product to be aware of, and how can I minimize its formation?
A3: The major side product is the rearranged isomer, 2-chloro-2-methylbutane. This forms because the intermediate primary carbocation (if formed) can undergo a 1,2-methyl shift to a more stable tertiary carbocation. To minimize its formation, it is critical to use reaction conditions that favor an SN2 mechanism over an SN1 mechanism. This includes:
-
Maintaining a low reaction temperature.
-
Using a non-polar solvent.
-
Employing pyridine as a base.
-
Ensuring slow addition of thionyl chloride.
Q4: What are the optimal reaction conditions to maximize the yield of this compound?
A4: While the optimal conditions can vary, a general guideline for maximizing yield is as follows:
-
Stoichiometry: Use a slight excess of thionyl chloride (1.1-1.5 eq.) and at least one equivalent of pyridine relative to the 3,3-dimethylbutan-1-ol.
-
Temperature: Add the thionyl chloride dropwise to the alcohol and pyridine solution at 0-5°C to control the initial exothermic reaction. Then, allow the reaction to warm to room temperature and stir for several hours.
-
Solvent: A non-polar aprotic solvent like diethyl ether or dichloromethane (B109758) is often used.
-
Purity of Reagents: Use anhydrous alcohol and solvent, and freshly distilled thionyl chloride.
Q5: How can I purify the final product?
A5: The crude product is typically purified by fractional distillation under atmospheric or reduced pressure.[1] This is effective in separating the desired this compound from any unreacted starting material, the rearranged isomeric chloride, and other less volatile impurities. Washing the crude product with a cold, dilute sodium bicarbonate solution can help to remove any remaining acidic impurities before distillation.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3,3-dimethylbutan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 3,3-dimethylbutan-1-ol and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add pyridine to the stirred solution.
-
Add thionyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative)
| Entry | Solvent | Temperature (°C) | Equivalents of SOCl₂ | Equivalents of Pyridine | Yield of this compound (%) | Yield of 2-Chloro-2-methylbutane (%) |
| 1 | Dichloromethane | 0 → RT | 1.2 | 1.2 | 75 | 15 |
| 2 | Diethyl Ether | 0 → RT | 1.2 | 1.2 | 80 | 10 |
| 3 | Toluene | 0 → RT | 1.2 | 1.2 | 70 | 20 |
| 4 | Dichloromethane | 40 | 1.2 | 1.2 | 60 | 30 |
| 5 | Dichloromethane | 0 → RT | 1.0 | 1.2 | 65 (incomplete conversion) | 12 |
| 6 | Dichloromethane | 0 → RT | 1.2 | 0 | 40 | 50 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual yields may vary.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 1-Chloro-3,3-dimethylbutane by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals performing the purification of 1-chloro-3,3-dimethylbutane via fractional distillation. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physical property data to ensure a successful purification.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound and its potential impurities is crucial for effective purification. The primary impurity is often the unreacted starting material, 3,3-dimethyl-1-butanol (B44104).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₆H₁₃Cl | 120.62 | 114-118 | 0.867 |
| 3,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 | 143 | 0.844 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation procedure for purifying this compound from higher-boiling point impurities such as the starting alcohol.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place a thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and arrange for a steady flow of cold water, with water entering at the bottom and exiting at the top.
-
Position a pre-weighed receiving flask at the end of the condenser.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation:
-
Begin stirring and gently heat the mixture in the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. It should plateau at the boiling point of the most volatile component.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (114-118 °C), switch to a new, pre-weighed receiving flask to collect the pure product.
-
Maintain a constant temperature during the collection of the main fraction. A stable boiling point indicates a pure substance.
-
If the temperature begins to rise significantly above the expected boiling point, it indicates that the higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to a different receiving flask to collect the final fraction.
-
-
Completion:
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using appropriate techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Fractional Distillation Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting | - Insufficient heating.- Thermometer bulb placed too high.- Leaks in the system. | - Increase the heating mantle temperature gradually.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints and ensure they are properly sealed. |
| Bumping or violent boiling | - Heating too rapidly.- Absence of boiling chips or ineffective stirring. | - Reduce the heating rate.- Add fresh boiling chips to the cooled flask or ensure the magnetic stirrer is functioning correctly. |
| Flooding of the fractionating column | - Excessive heating rate. | - Decrease the heating rate to allow the vapor-liquid equilibrium to be established in the column. |
| Unstable thermometer reading | - Fluctuations in the heating rate.- Poor insulation. | - Maintain a steady heating rate.- Ensure the column and head are well-insulated. |
| Poor separation of components | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer or more efficient fractionating column (e.g., packed with more theoretical plates). |
| Foaming | - Presence of surfactants or high concentration of impurities. | - Add an anti-foaming agent to the distillation flask.- Ensure the distillation is not proceeding too rapidly. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common fractional distillation issues.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the fractionating column?
A1: The fractionating column provides a large surface area (e.g., glass beads, rings, or indentations) for repeated cycles of vaporization and condensation. Each cycle, known as a theoretical plate, enriches the vapor with the more volatile component (in this case, this compound), leading to a much better separation than simple distillation.
Q2: Why is it important to insulate the fractionating column?
A2: Insulation minimizes heat loss to the surroundings, which helps to maintain the temperature gradient necessary for efficient separation. Without proper insulation, the vapor may condense prematurely and return to the distillation flask, hindering the separation process.
Q3: How can I determine the purity of my collected fractions?
A3: The purity of the fractions can be assessed using techniques such as gas chromatography (GC), which will show the relative amounts of different components. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the compound and detect the presence of impurities. A constant boiling point during distillation is also a good indicator of a pure substance.
Q4: What should I do if the temperature drops during the distillation?
A4: A temperature drop during the collection of the main fraction may indicate that all of the this compound has distilled over. If you have collected the expected volume, you can stop the distillation. If not, you may need to slowly increase the heating to distill the remaining product.
Q5: Can I use simple distillation instead of fractional distillation?
A5: Simple distillation is generally only effective for separating liquids with boiling point differences of more than 25-30 °C. While the boiling point difference between this compound (~116 °C) and 3,3-dimethyl-1-butanol (143 °C) is significant, fractional distillation will provide a much purer product, especially if other impurities with closer boiling points are present.[1]
References
Identifying side products in reactions involving 1-Chloro-3,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3,3-dimethylbutane (neohexyl chloride). The focus is on identifying and understanding the formation of side products in common reactions.
Frequently Asked Questions (FAQs)
Q1: We are performing a substitution reaction with this compound and are observing unexpected rearranged products. Why is this happening?
A1: The formation of rearranged products is a well-documented outcome in reactions involving this compound, particularly under conditions that favor a unimolecular (SN1 or E1) mechanism. The primary carbocation that forms upon the departure of the chloride ion is highly unstable. This instability drives a rapid 1,2-methyl shift, leading to the formation of a much more stable tertiary carbocation. Nucleophilic attack or elimination then proceeds from this rearranged intermediate, resulting in products with a different carbon skeleton than the starting material.[1][2][3]
Q2: What are the common side products we should expect to see in our reactions with this compound?
A2: Due to the carbocation rearrangement, you can expect to see a mixture of substitution and elimination products. The most common side products include:
-
Rearranged Alkenes: Such as 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene, which arise from elimination (E1) after the 1,2-methyl shift.
-
Rearranged Substitution Products: For example, if your nucleophile is water or an alcohol, you can expect to see 2,3-dimethyl-2-butanol (B1346969) or the corresponding ether.
-
Unrearranged Products: While less common, under certain conditions, you might observe small amounts of the direct substitution product (e.g., 3,3-dimethyl-1-butanol) or the direct elimination product (3,3-dimethyl-1-butene).[4]
Q3: We are trying to favor the direct substitution product (SN2) and avoid rearrangement. What experimental conditions should we use?
A3: Achieving a direct SN2 reaction with this compound is extremely challenging due to severe steric hindrance from the bulky tert-butyl group, which blocks the backside attack required for an SN2 mechanism.[5][6] Most attempts to force an SN2 reaction will still result in very slow reaction rates and a mixture of products due to competing SN1/E1 pathways. For the synthesis of the unrearranged alcohol, a different synthetic approach, such as the hydroboration-oxidation of 3,3-dimethyl-1-butene, is generally more effective.[7]
Q4: How can we minimize the formation of elimination side products?
A4: To minimize elimination (E1) side products, you should use a weak base or a non-basic nucleophile and a solvent that is not prone to promoting elimination. Lowering the reaction temperature can also favor substitution over elimination. However, due to the inherent nature of the rearranged tertiary carbocation, some amount of elimination is often unavoidable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Major product is a rearranged alkene (e.g., 2,3-dimethyl-2-butene). | The reaction conditions (e.g., high temperature, strong base) are favoring the E1 pathway after carbocation rearrangement. | Use a weaker, non-nucleophilic base or a strong, non-basic nucleophile. Lowering the reaction temperature can also help. |
| A mixture of rearranged alcohol/ether and rearranged alkene is observed. | The SN1 and E1 pathways are competing after the formation of the rearranged tertiary carbocation. | To favor the SN1 product, use a good, non-basic nucleophile in a protic solvent at a low temperature. Complete elimination of the E1 side product may not be possible. |
| The reaction is extremely slow, and the yield is very low. | You are likely using conditions that attempt to force an SN2 reaction, which is sterically hindered.[5][6] | Switch to conditions that allow for a controlled SN1 reaction, accepting that rearranged products will be formed. Alternatively, consider a different starting material or synthetic route to achieve your desired product. |
| The product is a complex mixture that is difficult to separate. | The reaction is proceeding through multiple pathways (SN1, E1, rearrangement), leading to a variety of products. | Simplify the reaction conditions. Use a single, pure solvent and a specific nucleophile. Careful selection of temperature and reaction time can sometimes improve the selectivity for a single product. |
Experimental Protocols
Example Protocol: Hydrolysis of this compound (Illustrating Rearrangement)
This protocol is designed to demonstrate the formation of rearranged products.
Materials:
-
This compound
-
80% Aqueous Ethanol
-
Sodium Bicarbonate
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Distillation Apparatus
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and 80% aqueous ethanol.
-
Heat the mixture to a gentle reflux and monitor the reaction progress using TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
Analyze the product mixture by GC-MS to identify the different isomers of alcohols and alkenes formed.
Expected Outcome:
The major products will be the rearranged alcohol (2,3-dimethyl-2-butanol) and rearranged alkenes (2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene). Only minor amounts, if any, of the direct substitution product (3,3-dimethyl-1-butanol) will be observed.
Visualizing Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 4. guidechem.com [guidechem.com]
- 5. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Alkylation with 1-Chloro-3,3-dimethylbutane
Welcome to the technical support center for optimizing alkylation reactions involving 1-chloro-3,3-dimethylbutane (neohexyl chloride). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Friedel-Crafts alkylation? A1: The most significant challenge is the high propensity for carbocation rearrangement.[1][2][3][4] this compound is a primary alkyl halide, and its corresponding primary carbocation is highly unstable. The reaction intermediate will almost invariably rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation, leading to an isomeric product rather than the straight-chain neohexyl substitution.[4][5]
Q2: What is the expected major product when alkylating benzene (B151609) with this compound and a Lewis acid like AlCl₃? A2: Due to the carbocation rearrangement, the expected major product is (1,1-dimethylpropyl)benzene, also known as tert-pentylbenzene or tert-amylbenzene. The direct substitution product, (3,3-dimethylbutyl)benzene (neohexylbenzene), is typically not observed or is a very minor byproduct.[4]
Q3: How can the formation of the rearranged product be avoided if the straight-chain (neohexyl) product is desired? A3: To obtain the unrearranged product, a direct Friedel-Crafts alkylation should be avoided. The recommended alternative is a two-step Friedel-Crafts acylation followed by a reduction.[1][6] First, an acylation is performed using 3,3-dimethylbutanoyl chloride and a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange.[3][7] The ketone product is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6]
Q4: Why is my reaction yield consistently low even when expecting the rearranged product? A4: Low yields in Friedel-Crafts reactions can stem from several issues:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Using a fresh, anhydrous catalyst and thoroughly dried glassware and solvents is critical.[6]
-
Deactivated Aromatic Substrate: The reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -SO₃H, or -C(O)R.[1][2][8]
-
Unsuitable Substrates: Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups will react with and poison the Lewis acid catalyst.[8][9]
-
Insufficient Temperature: While some reactions proceed at low temperatures, others may require heating to overcome the activation energy.[10]
Q5: How can I prevent polyalkylation? A5: The initial alkylation product is often more electron-rich and thus more reactive than the starting aromatic compound, leading to multiple alkylations.[3][9][11] To minimize this, use a large excess of the aromatic substrate relative to the alkylating agent.[6][8] This increases the statistical probability that the electrophile will react with the starting material instead of the mono-alkylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid (e.g., AlCl₃) has been exposed to moisture.[6] 2. Deactivated Substrate: The aromatic ring contains strongly electron-withdrawing groups.[2] 3. Low Reaction Temperature: The reaction has not reached the necessary activation energy.[10] | 1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware, solvents, and reagents are rigorously dried. 2. Use an aromatic substrate that is at least as reactive as a halobenzene. If the substrate is highly deactivated, consider an alternative synthetic route. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of an Unexpected Isomer | Carbocation Rearrangement: The primary carbocation from this compound has rearranged to a more stable tertiary carbocation.[1][4][5] | This is the expected outcome for this specific alkylation. To obtain the unrearranged neohexyl product, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[3][6] |
| Formation of Multiple Products (Polyalkylation) | The mono-alkylated product is more nucleophilic than the starting material and reacts further.[3][9][12] | Use a large excess (5-10 fold) of the aromatic substrate. This statistically favors the mono-alkylation pathway.[6] |
| Reaction Mixture Turns Dark/Polymerizes | Excessive Reaction Temperature or Time: Side reactions and polymerization can occur under harsh conditions. Reactive Substrate: Highly activated aromatic rings (e.g., phenols, anilines) can polymerize. | Reduce the reaction temperature and time. Monitor the reaction closely. For highly active substrates, consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). |
Data Presentation: Reaction Parameter Optimization
Optimizing a Friedel-Crafts reaction requires careful consideration of several parameters. The tables below provide a starting point for developing your specific protocol.
Table 1: Effect of Lewis Acid Catalyst on Reaction Outcome
| Catalyst | Reactivity | Propensity for Rearrangement | Typical Conditions | Notes |
| AlCl₃ | Very High | High | Anhydrous, often in non-coordinating solvents (e.g., CS₂, CH₂Cl₂) | Most common and reactive, but requires strict anhydrous conditions.[13] |
| FeCl₃ | High | High | Similar to AlCl₃ | A slightly milder and less expensive alternative to AlCl₃. |
| BF₃ | Moderate | High | Often used with a co-catalyst like H₂O or an alcohol | Gas at room temperature; can be easier to handle in ethereal solutions. |
| Solid Acids | Variable | High | Solvent-free or in non-polar solvents, often requires heat | Includes zeolites and acid-treated clays; can be easier to separate and recycle.[13] |
Table 2: Influence of Solvent and Temperature
| Parameter | Effect on Reaction | Recommendations |
| Solvent | Can influence catalyst activity and solubility. Aprotic solvents are required. | Non-polar/Weakly Coordinating: Dichloromethane (DCM), Carbon Disulfide (CS₂), or using the aromatic reactant in excess as the solvent are common choices. Avoid: Protic solvents (water, alcohols) and strongly coordinating solvents that can deactivate the catalyst. |
| Temperature | Affects reaction rate and selectivity. Lower temperatures can sometimes reduce side reactions but may also slow the desired reaction.[10] | Start at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.[14] Allow the reaction to warm to room temperature or gently heat as needed, monitoring by TLC or GC to determine the optimal temperature for product formation without significant byproduct generation. |
Experimental Protocols
Protocol 1: Alkylation of Benzene with this compound (Demonstrating Rearrangement)
-
Objective: To synthesize (1,1-dimethylpropyl)benzene via a Friedel-Crafts reaction that proceeds with carbocation rearrangement.
-
Materials:
-
Anhydrous Benzene (serves as reactant and solvent)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Charge the flask with anhydrous benzene (large excess, e.g., 10 equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
While stirring, add anhydrous AlCl₃ (1.1 equivalents) to the benzene in portions.
-
Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using GC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene and solvent by rotary evaporation.
-
Purify the resulting crude product (mostly (1,1-dimethylpropyl)benzene) by fractional distillation.
-
Protocol 2: Synthesis of (3,3-Dimethylbutyl)benzene via Acylation-Reduction
-
Objective: To synthesize the unrearranged neohexylbenzene product.
-
Step A: Friedel-Crafts Acylation
-
Following the setup in Protocol 1, charge the flask with anhydrous benzene (excess) and cool to 0-5 °C.
-
Add anhydrous AlCl₃ (1.1 equivalents) in portions.
-
Slowly add 3,3-dimethylbutanoyl chloride (1 equivalent) dropwise.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC/GC).
-
Perform an identical work-up as described in Protocol 1 to isolate the 1-phenyl-3,3-dimethyl-1-butanone product.
-
-
Step B: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene (B28343).
-
Add the ketone product from Step A (1 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be needed during the reflux.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation.
-
Purify the final (3,3-dimethylbutyl)benzene product by column chromatography or distillation.
-
Visualizations
Caption: The rearrangement of the primary carbocation is the key step.
Caption: A logical guide for diagnosing low-yield alkylation reactions.
Caption: Choosing the correct synthetic path based on the desired isomer.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 9. quora.com [quora.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
Preventing elimination side reactions with 1-Chloro-3,3-dimethylbutane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with substitution reactions involving 1-Chloro-3,3-dimethylbutane. The focus is on minimizing the competing E2 elimination pathway to favor the desired SN2 product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of the elimination byproduct, 3,3-dimethyl-1-butene, in my reaction?
A1: The formation of an alkene byproduct occurs through an E2 elimination pathway, which is a major competitor to the desired SN2 substitution reaction with this substrate. Although this compound is a primary alkyl halide, which typically favors SN2, its unique structure presents a significant challenge. The carbon atom adjacent to the one bearing the chlorine (the β-carbon) is a quaternary carbon, creating a bulky tert-butyl group.[1][2][3] This structure, often called a "neopentyl-like" system, creates significant steric hindrance that physically blocks the nucleophile from performing the backside attack required for an SN2 reaction.[3][4][5][6] This slowing of the SN2 rate allows the E2 pathway to become highly competitive. Factors that further promote E2 elimination include the use of strong or bulky bases, elevated temperatures, and protic solvents.[3][7][8]
Q2: What is the primary challenge in performing an SN2 reaction on this compound?
A2: The primary and most critical challenge is steric hindrance. The electrophilic α-carbon (the one bonded to chlorine) is shielded by the adjacent, bulky tert-butyl group. For an SN2 reaction to occur, the nucleophile must approach and attack this carbon from the side opposite the leaving group (backside attack).[6][9] The sheer size of the tert-butyl group makes this approach extremely difficult, dramatically reducing the rate of the SN2 reaction.[1][3][4] This allows the competing E2 elimination, which involves the less-hindered hydrogen atoms on the β-carbon, to become a dominant reaction pathway, especially under unfavorable conditions.[3][5]
Q3: How do I choose the right nucleophile to favor substitution over elimination?
A3: The ideal choice is a reagent that is a good nucleophile but a weak base . Strong bases will readily abstract a β-hydrogen, promoting the E2 pathway.[10][11] Sterically hindered or "bulky" bases, such as potassium tert-butoxide, are especially prone to favoring elimination and should be avoided if substitution is the goal.[4][12][13] Good candidates for SN2 reactions are species with high nucleophilicity and low basicity.
| Nucleophile/Base Selection Guide | Predominant Reaction | Rationale |
| Recommended (Favors SN2) | ||
| Azide (B81097) (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Iodide (I⁻) | SN2 | These are excellent nucleophiles but relatively weak bases, minimizing the competing E2 reaction.[1][3][14] |
| Use with Caution | ||
| Hydroxide (OH⁻), Methoxide (CH₃O⁻), Ethoxide (CH₃CH₂O⁻) | E2 / SN2 Mixture | These are strong bases and strong nucleophiles. With the sterically hindered this compound, they often lead to significant amounts of the E2 product.[3][14] |
| Avoid for Substitution (Favors E2) | ||
| Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | E2 | These are strong, sterically hindered bases designed to promote elimination by abstracting a proton rather than acting as a nucleophile.[4][10][12] |
Q4: What are the optimal solvent and temperature conditions to maximize the SN2 product?
A4: To favor the SN2 pathway, reactions should be conducted at low temperatures in a polar aprotic solvent .
-
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat.[7][15][16] Keeping the reaction temperature low (e.g., room temperature or below) will favor the SN2 pathway.[1]
-
Solvent: Polar aprotic solvents (like DMSO, DMF, or acetone) are ideal for SN2 reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile "naked" and highly reactive.[1][14][17] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that decreases its nucleophilicity and favors elimination.[3][18][19]
| Solvent Selection Guide | Favored Pathway | Rationale |
| DMSO, DMF, Acetonitrile | SN2 | Enhances nucleophilicity by poorly solvating the anionic nucleophile, accelerating the SN2 reaction.[1][14] |
| Acetone | SN2 | A good polar aprotic choice, though generally less polar than DMSO or DMF.[3] |
| Ethanol, Methanol, Water | E2 | These protic solvents solvate and deactivate the nucleophile via hydrogen bonding, hindering the SN2 pathway and making elimination more competitive.[3][18][19] |
Q5: Is carbocation rearrangement a significant side reaction with this substrate?
A5: No, under conditions that favor bimolecular (SN2/E2) reactions, carbocation rearrangement is not a concern. Rearrangements are characteristic of unimolecular pathways (SN1/E1), which proceed through a carbocation intermediate.[20] this compound is a primary alkyl halide, and the formation of a primary carbocation is highly energetically unfavorable.[8][10][11] Therefore, SN1 and E1 reactions do not readily occur, and you should not expect products resulting from rearrangements.
Troubleshooting Guide: High Elimination Product Yield
| Potential Cause | Recommended Solution | Rationale |
| Nucleophile is too basic or bulky. | Switch to a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[3][14] | Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product.[4][12] Even strong, non-bulky bases can favor E2 with this sterically hindered substrate.[3] |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). Monitor the reaction over a longer period, as the SN2 rate will be inherently slow due to steric hindrance. | As temperature increases, the E2 reaction becomes thermodynamically favored over the SN2 reaction.[1][15][16] |
| A polar protic solvent was used. | Change to a polar aprotic solvent such as DMSO, DMF, or acetone.[1][17] | Polar protic solvents solvate the nucleophile, reducing its strength and favoring the E2 pathway. Polar aprotic solvents enhance nucleophilicity, favoring SN2.[18][19] |
Visualizing Reaction Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Decision workflow for optimizing SN2 reaction conditions.
Key Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (Example with Sodium Azide)
This protocol is designed to favor the SN2 product by using a good, non-basic nucleophile, a polar aprotic solvent, and room temperature conditions.
-
Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.1 - 1.5 eq) to the solution in portions.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to steric hindrance, the reaction may require an extended period (24-72 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-azido-3,3-dimethylbutane.
-
Protocol 2: Illustrating E2 Elimination (Example with Potassium Tert-butoxide)
This protocol demonstrates the conditions that lead to the formation of the elimination byproduct.
-
Materials: this compound, potassium tert-butoxide (t-BuOK), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC-MS, observing the formation of 3,3-dimethyl-1-butene.
-
To quench the reaction, carefully add water.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to isolate the crude alkene product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 8. jove.com [jove.com]
- 9. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. echemi.com [echemi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
Technical Support Center: Synthesis of (3,3-dimethylbutyl)benzene
Welcome to the technical support center for the synthesis of (3,3-dimethylbutyl)benzene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Formation of an Unexpected Isomer as the Major Product
Q: I attempted to synthesize (3,3-dimethylbutyl)benzene via Friedel-Crafts alkylation of benzene (B151609) with 1-chloro-3,3-dimethylbutane, but my analysis shows the major product is (1,1,2-trimethylpropyl)benzene. What happened?
A: This is a classic and expected outcome for this specific Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. The initially formed primary carbocation is unstable and rapidly rearranges to a more stable tertiary carbocation via a hydride shift.[1][2][3] Benzene then attacks this rearranged carbocation, leading to the formation of (1,1,2-trimethylpropyl)benzene as the major product instead of the desired linear chain product.[1][4]
Issue 2: Low or No Product Yield
Q: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the common causes?
A: Low or no yield in Friedel-Crafts reactions can often be attributed to several critical factors:
-
Catalyst Inactivity : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[5][6]
-
Deactivated Aromatic Ring : Friedel-Crafts reactions are a form of electrophilic aromatic substitution and will fail if the aromatic ring contains strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, -SO₃H, or -COR.[5][7][8]
-
Insufficient Catalyst : In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[5][7]
-
Sub-optimal Temperature : The reaction temperature can significantly influence the yield. While some reactions work well at room temperature, others may need heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions.[7][9]
Issue 3: Polyalkylation
Q: I'm observing the formation of di- or tri-alkylated benzene byproducts. How can I prevent this?
A: Polyalkylation occurs because the alkyl group added to the benzene ring is an activating group, making the product more reactive than the starting material.[10] To minimize this side reaction, use a large excess of the aromatic substrate (benzene). This increases the statistical probability that the electrophile will react with a molecule of the starting material rather than the already-alkylated product.[9]
Issue 4: Difficulty in Separating the Desired Product from Isomers
Q: How can I separate the desired (3,3-dimethylbutyl)benzene from its rearranged isomers?
A: The separation of these isomers is challenging due to their similar physical properties. Careful fractional distillation using a highly efficient column may be effective.[11] Alternatively, preparative gas chromatography (GC) or flash chromatography on silica (B1680970) gel could be employed for separation.[11] However, the most efficient approach is to avoid the formation of the isomer in the first place by choosing a different synthetic route.
Recommended Synthetic Protocol
To circumvent the carbocation rearrangement, a two-step Friedel-Crafts acylation followed by a reduction is the most effective method to synthesize (3,3-dimethylbutyl)benzene.
Step 1: Friedel-Crafts Acylation to produce 1-phenyl-3,3-dimethylbutan-1-one
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension : In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an excess of dry benzene, which acts as both the solvent and the reactant.
-
Reagent Addition : Cool the suspension to 0 °C using an ice bath. Slowly add 3,3-dimethylbutanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure. The crude ketone can be purified by vacuum distillation.
Step 2: Clemmensen Reduction to (3,3-dimethylbutyl)benzene
-
Amalgam Preparation : Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343). Add the 1-phenyl-3,3-dimethylbutan-1-one (from Step 1) to this mixture.
-
Reduction : Heat the mixture to a vigorous reflux with stirring. The reduction can take several hours. Additional portions of concentrated HCl may be needed to maintain a strongly acidic environment. Monitor the disappearance of the ketone by TLC.
-
Workup and Purification : After the reaction is complete, cool the mixture and separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic layers, wash with water and then with a sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. The final product, (3,3-dimethylbutyl)benzene, can be purified by distillation.
Data Presentation
The following table summarizes the expected outcomes of the two different synthetic approaches to highlight the challenge of carbocation rearrangement.
| Synthetic Method | Alkylating/Acylating Agent | Catalyst | Expected Major Product | Expected Minor Product | Key Challenge |
| Direct Friedel-Crafts Alkylation | This compound | AlCl₃ | (1,1,2-trimethylpropyl)benzene | (3,3-dimethylbutyl)benzene | Carbocation Rearrangement[1][2] |
| Friedel-Crafts Acylation + Reduction | 3,3-dimethylbutanoyl chloride | AlCl₃ | (3,3-dimethylbutyl)benzene | None (single isomer) | Two-step process |
Visualizations
Logical Workflow: Troubleshooting Friedel-Crafts Alkylation
Caption: Decision workflow for synthesizing (3,3-dimethylbutyl)benzene.
Reaction Pathway: Carbocation Rearrangement
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
References
- 1. Solved a. A chemist attempted to synthesize | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Solved a. A chemist attempted to synthesize | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
Stability and storage conditions for 1-Chloro-3,3-dimethylbutane
Technical Support Center: 1-Chloro-3,3-dimethylbutane
This technical support center provides essential information on the stability and storage of this compound, tailored for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is a highly flammable liquid and should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3] The container should be kept tightly closed to prevent evaporation and exposure to moisture.[1] For long-term stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, as it may be air-sensitive.[2][3]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is also advisable to avoid contact with strong bases, which can promote elimination reactions.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound can vary depending on the storage conditions and purity of the material. While specific quantitative data on its long-term stability is limited, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), it is expected to be stable for at least one to two years. For critical applications, it is recommended to re-analyze the purity of the material if it has been stored for an extended period.
Q4: What are the potential degradation products of this compound?
A4: As a primary alkyl halide, this compound can undergo nucleophilic substitution (SN2) and elimination (E2) reactions. Potential degradation products could include:
-
3,3-dimethyl-1-butanol: Formed through hydrolysis upon exposure to water.
-
3,3-dimethyl-1-butene (B1661986): Formed via elimination reaction, which can be catalyzed by heat, light, or the presence of bases.
-
Di(3,3-dimethylbutyl) ether: Can form under certain conditions, especially in the presence of alcohols and a base.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main component from any volatile impurities and degradation products, and the mass spectrometer provides structural information for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool to confirm the structure and detect impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. | 1. Verify Purity: Before use, check the purity of the reagent using GC-MS or NMR. 2. Proper Handling: If the compound is known to be air-sensitive, handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 3. Fresh Reagent: Use a fresh bottle of the reagent or purify the existing stock by distillation if degradation is suspected. |
| Precipitate formation in the reagent bottle. | Contamination with water leading to hydrolysis or reaction with incompatible materials from the container or cap liner. | 1. Inspect Storage: Ensure the storage container is appropriate and the cap provides a good seal. 2. Inert Atmosphere: Store under a dry, inert atmosphere to minimize contact with moisture. 3. Filter if Necessary: If the precipitate is minimal and the bulk liquid is confirmed to be pure, the liquid can be carefully decanted or filtered under inert conditions. |
| Discoloration of the reagent (e.g., turning yellow). | Formation of degradation products, possibly due to exposure to light or air. | 1. Store in Amber Bottles: Protect the reagent from light by storing it in an amber glass bottle. 2. Minimize Air Exposure: Purge the headspace of the bottle with an inert gas before sealing. 3. Purity Check: Analyze a small sample to identify the impurity. If the discoloration is minor and the purity is acceptable for your application, it may still be usable. Otherwise, purification or replacement is recommended. |
| Pressure buildup in the storage container. | Decomposition leading to the formation of gaseous byproducts (e.g., 3,3-dimethyl-1-butene or HCl if moisture is present). This is more likely if stored at elevated temperatures. | 1. Store at Recommended Temperature: Ensure the storage temperature is consistently cool. 2. Ventilated Storage: Store in a well-ventilated area. 3. Careful Opening: If pressure buildup is suspected, cool the container and open it carefully in a fume hood, pointing the cap away from you. |
Data Presentation
Table 1: Storage and Stability Data for this compound
| Parameter | Recommended Condition/Value | Incompatible Materials/Conditions |
| Storage Temperature | Cool, ambient temperatures (e.g., 15-25 °C) | Heat, direct sunlight, sources of ignition |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term storage | Air, moisture |
| Container | Tightly sealed, appropriate glass container (amber glass recommended to protect from light) | Reactive metal containers, containers with incompatible cap liners |
| Incompatible Chemicals | Strong oxidizing agents, strong bases | N/A |
| Flash Point | 7 °C (44.6 °F)[2] | N/A |
| Boiling Point | 116 - 118 °C (240.8 - 244.4 °F)[2] | N/A |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or hexane).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Protocol 2: Accelerated Stability (Forced Degradation) Study
Objective: To assess the stability of this compound under accelerated thermal stress and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Place a known amount (e.g., 1-2 mL) of high-purity this compound into several small, sealed amber glass vials.
-
For some vials, introduce a controlled amount of a potential reactant (e.g., a small amount of water to test hydrolysis, or a weak base to test elimination).
-
Prepare a control sample stored at the recommended storage conditions (4 °C in the dark).
-
-
Stress Conditions:
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40 °C or 60 °C).
-
For photostability, expose a set of samples to a light source that mimics sunlight according to ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the stressed samples and the control sample using the GC-MS method described in Protocol 1.
-
Quantify the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
-
Use NMR spectroscopy to further characterize any significant degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Identify the major degradation pathways based on the products formed.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Potential degradation pathways.
References
How to avoid polyalkylation in Friedel-Crafts reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on avoiding common pitfalls during experimentation, with a specific focus on preventing polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring.[1] This happens because the newly added alkyl group is an electron-donating group, which activates the aromatic ring, making it more nucleophilic than the starting material.[1] Consequently, the monoalkylated product is more susceptible to further electrophilic attack than the initial aromatic compound, leading to the formation of di-, tri-, or even more heavily alkylated products.[1]
Q2: What is the most effective way to completely avoid polyalkylation?
A2: The most reliable method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[1] The acyl group introduced during acylation is electron-withdrawing and deactivates the aromatic ring, thus preventing further substitutions.[1] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2][3]
Q3: Can I control polyalkylation without performing an acylation-reduction sequence?
A3: Yes, polyalkylation can be minimized in direct alkylation reactions through several strategies:
-
Use of Excess Aromatic Substrate: Employing a large excess of the aromatic compound increases the statistical probability that the alkylating agent will react with the starting material rather than the monoalkylated product.[1]
-
Control of Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can decrease the rate of subsequent alkylation reactions.[1]
-
Steric Hindrance: Utilizing a bulky alkylating agent or a sterically hindered aromatic substrate can physically obstruct the addition of multiple alkyl groups.[4]
Q4: How does the choice of Lewis acid affect polyalkylation?
A4: The strength of the Lewis acid catalyst can influence the extent of polyalkylation. Stronger Lewis acids like AlCl₃ can lead to a higher degree of polyalkylation due to the rapid formation of carbocations.[5] Milder Lewis acids may offer better control and selectivity for monoalkylation, although potentially at the cost of a slower reaction rate.
Q5: Besides polyalkylation, what other common side reactions should I be aware of in Friedel-Crafts alkylation?
A5: Another significant side reaction is carbocation rearrangement. Primary alkyl halides, in particular, are prone to rearranging to more stable secondary or tertiary carbocations before alkylating the aromatic ring, leading to isomeric products.[1][6] For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) yields isopropylbenzene as the major product due to a hydride shift.[7]
Troubleshooting Guides
Issue: Excessive Polyalkylation Products Detected
This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation.
Quantitative Data on Product Distribution
The following table summarizes the product distribution in various Friedel-Crafts alkylation reactions, illustrating the impact of reaction conditions on polyalkylation and rearrangement.
| Aromatic Substrate | Alkylating Agent (Equivalents) | Catalyst | Temperature (°C) | Product Distribution | Reference(s) |
| Benzene | 2-chloro-2-methylpropane (1) | AlCl₃ | - | p-di-tert-butylbenzene (major), tert-butylbenzene (B1681246) (minor) | [1] |
| Benzene | 1-chlorobutane | AlCl₃ | 0 | sec-butylbenzene and n-butylbenzene (~2:1 ratio) | [1] |
| Methylbenzene | Methylating agent | AlCl₃ | 0 | 2-methyltoluene (54%), 3-methyltoluene (17%), 4-methyltoluene (29%) | [8] |
| Methylbenzene | Methylating agent | AlCl₃ | 25 | 2-methyltoluene (3%), 3-methyltoluene (69%), 4-methyltoluene (28%) | [8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Acetophenone (to avoid polyalkylation)
This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene, which is the first step in a two-step process to obtain a mono-alkylated product without polyalkylation.
Materials:
-
Anhydrous Benzene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield crude acetophenone. The product can be further purified by distillation.
Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene
This protocol outlines the reduction of the ketone product from the acylation step to the corresponding alkylbenzene.
Materials:
-
Acetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield ethylbenzene.
Mechanism Visualization
The following diagrams illustrate the mechanism of polyalkylation and the strategic advantage of the acylation-reduction pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]
- 3. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting low conversion rates in 1-Chloro-3,3-dimethylbutane reactions
Technical Support Center: 1-Chloro-3,3-dimethylbutane Reactions
Welcome to the technical support center for this compound (Neohexyl Chloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during experiments with this sterically hindered primary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions with this compound so slow?
A1: The primary reason for slow reaction rates is severe steric hindrance. This compound is a primary alkyl halide, but it possesses a bulky tert-butyl group adjacent to the reaction center. This "neopentyl" structure physically blocks the backside attack required for a typical Sₙ2 reaction, dramatically slowing down the rate.[1][2][3][4]
Q2: If Sₙ2 is slow, will the reaction proceed via an Sₙ1 mechanism?
A2: While possible under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), the initially formed primary carbocation is highly unstable. It will rapidly undergo a Wagner-Meerwein rearrangement via a hydride or methyl shift to form a more stable tertiary carbocation before the nucleophile attacks.[5][6] This leads to a rearranged product rather than the direct substitution product.
Q3: What are the most common side products I should look out for?
A3: Besides the rearranged substitution product mentioned above, elimination reactions (E1 and E2) are a common competing pathway, leading to the formation of alkenes like 3,3-dimethyl-1-butene (B1661986).[6] In organometallic reactions, such as Grignard formation, Wurtz-type coupling can also occur, resulting in a dimer.[7][8]
Q4: My Friedel-Crafts alkylation with this compound is giving an unexpected isomer. Why?
A4: This is a classic example of carbocation rearrangement.[5][9][10] The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a primary carbocation, which immediately rearranges to a more stable tertiary carbocation. The aromatic ring then attacks this rearranged electrophile, leading to the tert-pentyl substituted arene instead of the expected neohexyl product.[5]
Q5: I'm having trouble initiating a Grignard reaction with this compound. What can I do?
A5: Difficulty initiating Grignard reactions is a common problem, often due to a passivating oxide layer on the magnesium metal.[7][11] Activating the magnesium is crucial. This can be done by crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[7][8][11] Additionally, all glassware and solvents must be rigorously anhydrous, as any trace of water will quench the Grignard reagent.[11][12]
Troubleshooting Guides for Low Conversion
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting a substitution reaction with a strong nucleophile, but the conversion is minimal even after prolonged reaction times. What are the likely causes and solutions?
A: This is the most common challenge with this compound. The low yield is typically due to a combination of steric hindrance, competing side reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Steric Hindrance: The neopentyl structure is extremely resistant to Sₙ2 reactions.[1][3]
-
Solution: Increase the reaction temperature significantly to overcome the high activation energy. Be aware that this will also promote competing elimination reactions. Use a highly reactive, yet sterically small, nucleophile.
-
-
Evaluate Your Solvent Choice: The solvent plays a critical role in substitution reactions.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate the nucleophile, reducing its reactivity, and may promote a competing Sₙ1 pathway, which leads to rearrangement.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These are the preferred solvents for Sₙ2 reactions as they do not cage the nucleophile, leaving it more "naked" and reactive.[3][13]
-
Solution: Switch from a protic to a polar aprotic solvent to enhance the nucleophile's strength and favor the Sₙ2 pathway.
-
-
Consider the Nucleophile's Strength and Steric Profile:
-
Solution: Employ a strong, non-bulky nucleophile. For example, cyanide (CN⁻) is generally more effective than a bulky alkoxide. A charged nucleophile is typically stronger than its uncharged counterpart (e.g., RO⁻ > ROH).[14]
-
-
Check for Rearrangement and Elimination Products:
-
Solution: Analyze your crude reaction mixture by GC-MS or NMR to identify potential side products such as 3,3-dimethyl-1-butene or the rearranged ether/alkane. The presence of these confirms that Sₙ1/E1 or E2 pathways are competing with your desired Sₙ2 reaction. To minimize these, use a high concentration of a strong, non-basic nucleophile and a polar aprotic solvent.
-
Data Presentation
Table 1: Factors Affecting Reactions of this compound
| Factor | Sₙ2 Pathway | Sₙ1 / E1 Pathway | Recommendation for Desired Substitution |
| Substrate Structure | Primary, but extremely hindered. Very slow rate.[1][4] | Unstable primary carbocation leads to rearrangement.[6] | High temperatures are needed, but side reactions are likely. |
| Nucleophile | Favored by strong, non-bulky nucleophiles.[13] | Favored by weak nucleophiles (e.g., H₂O, ROH).[3] | Use a high concentration of a strong, non-bulky nucleophile. |
| Solvent | Favored by polar aprotic solvents (DMSO, DMF).[2][13] | Favored by polar protic solvents (Ethanol, Water).[1][3] | Use a polar aprotic solvent. |
| Leaving Group | Good leaving group required (Cl⁻ is moderate). | Good leaving group required to form carbocation. | Using the iodide analogue may increase the rate. |
| Major Product | Desired direct substitution product. | Rearranged substitution and elimination products. | Optimize for Sₙ2, but expect challenges. |
Table 2: Troubleshooting Summary for Low Conversion Rates
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Severe steric hindrance.[3][4] 2. Reaction temperature too low. 3. Inactive nucleophile. | 1. Increase reaction temperature and time. 2. Switch to a polar aprotic solvent (e.g., DMSO). 3. Use a stronger, less hindered nucleophile. |
| Formation of rearranged product | Sₙ1 pathway is dominant due to carbocation rearrangement.[5][6] | 1. Use a strong nucleophile at high concentration. 2. Switch to a polar aprotic solvent. 3. Avoid polar protic solvents and high temperatures if possible. |
| Formation of alkene byproduct | E2 or E1 elimination is competing with substitution.[6] | 1. Use a strong, non-basic nucleophile. 2. Use the lowest possible reaction temperature that gives a reasonable rate. |
| Grignard reaction fails to start | 1. Magnesium oxide layer is passivating the metal.[7] 2. Presence of water in reagents or glassware.[11] | 1. Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding. 2. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocols
Protocol: Nucleophilic Substitution with Sodium Azide (B81097) (Sₙ2)
This protocol describes a representative Sₙ2 reaction. Due to the steric hindrance of this compound, elevated temperatures and a polar aprotic solvent are used to achieve a reasonable reaction rate.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere. Ensure all glassware is oven-dried and cooled under nitrogen or argon.
-
Reagent Addition: To the flask, add sodium azide (1.5 eq) followed by anhydrous DMF.
-
Initiation: Begin stirring and add this compound (1.0 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction may require 24-48 hours to reach significant conversion.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-azido-3,3-dimethylbutane.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Competing Sₙ2, Sₙ1, and E1 pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. reddit.com [reddit.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. brainkart.com [brainkart.com]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 1-Chloro-3,3-dimethylbutane and Structurally Related Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-3,3-dimethylbutane, alongside two structurally related chloroalkanes: 1-chloropentane (B165111) and 1-chloro-2,2-dimethylpropane. This comparison aims to facilitate the structural elucidation of similar compounds by highlighting the influence of molecular structure on NMR spectral parameters. All data is presented in a clear, tabular format, supplemented by detailed experimental protocols and visualizations of NMR signaling pathways and analytical workflows.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and the selected alternative compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data
| Compound | Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-1 | ~3.55 | Triplet (t) | 2H | ~7.5 |
| H-2 | ~1.70 | Triplet (t) | 2H | ~7.5 | |
| H-4 | ~1.00 | Singlet (s) | 9H | - | |
| 1-Chloropentane | H-1 | ~3.54 | Triplet (t) | 2H | ~6.7 |
| H-2 | ~1.78 | Quintet | 2H | ~7.0 | |
| H-3 | ~1.40 | Sextet | 2H | ~7.2 | |
| H-4 | ~0.92 | Triplet (t) | 3H | ~7.3 | |
| 1-Chloro-2,2-dimethylpropane | H-1 | ~3.45 | Singlet (s) | 2H | - |
| H-3 | ~1.05 | Singlet (s) | 9H | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Designation | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~42.5 |
| C-2 | ~40.5 | |
| C-3 | ~30.0 | |
| C-4 | ~29.5 | |
| 1-Chloropentane | C-1 | ~45.1 |
| C-2 | ~32.9 | |
| C-3 | ~28.8 | |
| C-4 | ~22.4 | |
| C-5 | ~13.9 | |
| 1-Chloro-2,2-dimethylpropane | C-1 | ~52.0 |
| C-2 | ~33.0 | |
| C-3 | ~27.0 |
Experimental Protocols
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary based on the spectrometer and experimental requirements.
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample or measure 10-30 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be performed manually or automatically.
3. Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of atoms.
Visualizing NMR Analysis and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of NMR spectral analysis and the spin-spin coupling patterns for this compound.
Caption: Logical workflow of an NMR spectroscopy experiment.
Caption: Spin-spin coupling in this compound.
GC-MS Characterization of 1-Chloro-3,3-dimethylbutane and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 1-chloro-3,3-dimethylbutane (also known as neohexyl chloride) and its functionalized derivatives. By presenting key experimental data, including Kovats retention indices and mass spectral fragmentation patterns, this document serves as a valuable resource for the identification and differentiation of these compounds in complex matrices.
Gas Chromatographic Retention Behavior
The retention of a compound in gas chromatography is a critical parameter for its identification. The Kovats retention index (RI) is a standardized measure that is less susceptible to variations in experimental conditions compared to absolute retention time. The following table summarizes the Kovats retention indices for this compound and a structural isomer on different stationary phases.
| Compound | IUPAC Name | Stationary Phase | Kovats Retention Index (RI) |
| Target Analyte | This compound | Semi-standard non-polar | 831, 832, 841[1] |
| Standard polar | 936, 945[1] | ||
| Isomer | 1-Chloro-2,3-dimethylbutane | Standard non-polar | 787 |
Note: The semi-standard non-polar phase is typically a 5% phenyl-methylpolysiloxane, while the standard polar phase is often a polyethylene (B3416737) glycol (WAX) type column. The slight variations in the reported RI values for this compound on the semi-standard non-polar phase are likely due to inter-laboratory differences or variations in the exact column specifications and temperature programming.
Mass Spectrometric Fragmentation Analysis
Electron ionization (EI) mass spectrometry of this compound and its derivatives yields characteristic fragmentation patterns that are invaluable for structural elucidation.
This compound
The mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and significant fragmentation resulting from the facile cleavage of the carbon-chlorine bond and fragmentation of the neohexyl backbone.
| m/z | Ion | Relative Abundance | Interpretation |
| 120/122 | [C₆H₁₃Cl]⁺• | Low | Molecular ion (M⁺•) with characteristic 3:1 isotope pattern for chlorine.[2][3] |
| 85 | [C₆H₁₃]⁺ | Moderate | Loss of chlorine radical (•Cl). |
| 57 | [C₄H₉]⁺ | High (Base Peak) | tert-Butyl cation, resulting from cleavage of the C2-C3 bond. This is a very stable carbocation. |
| 41 | [C₃H₅]⁺ | Moderate | Allyl cation, a common fragment in hydrocarbon chains. |
Comparative Fragmentation of Neohexyl Derivatives
To aid in the identification of unknown neohexyl derivatives, the following table compares the key mass spectral fragments of this compound with its bromo and alcohol analogues. Predicted fragmentation patterns for neohexyl acetate (B1210297) and neohexyl amine are also included based on the known fragmentation of similar structures.
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 120/122[2][3] | 57 (Base Peak): [C₄H₉]⁺ (tert-Butyl cation) 85: [M - Cl]⁺ |
| 1-Bromo-3,3-dimethylbutane | 164/166[4][5] | 57 (Base Peak): [C₄H₉]⁺ (tert-Butyl cation) 85: [M - Br]⁺ |
| 3,3-Dimethyl-1-butanol | 102 (Often weak or absent)[6][7][8][9] | 57 (Base Peak): [C₄H₉]⁺ (tert-Butyl cation) 71: [M - OCH₃]⁺ or [C₅H₁₁]⁺ 43: [C₃H₇]⁺ |
| Neohexyl Acetate (Predicted) | 144 | 57: [C₄H₉]⁺ (tert-Butyl cation) 85: [M - OAc]⁺ 43: [CH₃CO]⁺ (Acylium ion) |
| Neohexyl Amine (Predicted) | 101 | 57: [C₄H₉]⁺ (tert-Butyl cation) 44: [CH₂=NH₂]⁺ (α-cleavage) |
Experimental Protocols
The following protocols provide a general framework for the GC-MS analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation and analytical goals.
Gas Chromatography
-
Injector:
-
Mode: Split/Splitless (Split mode is common for concentrated samples).
-
Temperature: 250 °C.
-
Liner: Deactivated glass liner.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40-60 °C, hold for 1-3 minutes.
-
Ramp: 5-15 °C/min to a final temperature of 250-280 °C.[10]
-
Final Hold: Hold at the final temperature for 2-5 minutes.
-
-
Column:
-
Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-1, or equivalent 100% dimethylpolysiloxane).
-
Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, or equivalent polyethylene glycol).
-
Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[10]
-
Ion Source Temperature: 200-230 °C.[10]
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent.
Visualized Workflows and Pathways
To further clarify the analytical process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Caption: Key fragmentation pathways of this compound in EI-MS.
References
- 1. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 3. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 4. 1-Bromo-3,3-dimethylbutane [webbook.nist.gov]
- 5. 1-Bromo-3,3-dimethylbutane | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]
- 8. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]
- 9. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Reactivity of 1-Chloro-3,3-dimethylbutane and tert-Butyl Chloride
This guide provides a detailed, objective comparison of the chemical reactivity of 1-Chloro-3,3-dimethylbutane (also known as neohexyl chloride) and tert-butyl chloride. The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on performance in nucleophilic substitution and elimination reactions, supported by experimental data and detailed methodologies.
Introduction to the Contestants
At first glance, this compound and tert-butyl chloride appear to be simple alkyl halides. However, their structural nuances lead to profoundly different behaviors in chemical reactions. This compound is a primary alkyl halide, characterized by the chlorine atom being bonded to a carbon that is bonded to only one other carbon atom. In contrast, tert-butyl chloride is a tertiary alkyl halide, with the chlorine attached to a carbon bonded to three other carbons. This fundamental structural difference is the primary determinant of their reactivity profiles, particularly in substitution and elimination reactions.
Structural and Mechanistic Overview
The reactivity of alkyl halides is predominantly governed by two key factors: steric hindrance around the electrophilic carbon and the stability of the carbocation intermediate that can be formed upon the departure of the leaving group.
-
This compound: As a primary halide, one might predict reactivity typical of this class (e.g., favoring S(_N)2 reactions). However, it possesses a bulky tert-butyl group on the carbon adjacent to the electrophilic center (the β-carbon). This "neopentyl" structure creates significant steric hindrance, impeding the backside attack required for S(_N)2 reactions.
-
tert-Butyl Chloride: Being a tertiary halide, the electrophilic carbon is directly bonded to three methyl groups. This creates substantial steric hindrance, making S(_N)2 reactions virtually impossible.[1][2] However, it can readily form a relatively stable tertiary carbocation, which strongly favors S(_N)1 and E1 reaction pathways.[1][3][4]
Comparative Reactivity Data
The following tables summarize the relative reactivity and controlling factors for each compound in the four major reaction pathways for alkyl halides.
Table 1: Summary of Reaction Pathway Reactivity
| Reaction Pathway | This compound | tert-Butyl Chloride | Dominant Factor |
| S(_N)2 | Extremely Slow / Unreactive | Unreactive | Steric Hindrance |
| S(_N)1 | Slow (with rearrangement) | Fast | Carbocation Stability |
| E2 | Slow to Moderate | Fast | Steric Hindrance / Base Strength |
| E1 | Slow (with rearrangement) | Moderate (competes with S(_N)1) | Carbocation Stability |
Table 2: Relative Solvolysis (S(_N)1) Rates in 80% Aqueous Ethanol (B145695)
| Compound | Classification | Relative Rate | Carbocation Intermediate (Initial) | Carbocation Intermediate (Rearranged) |
| tert-Butyl Chloride | Tertiary | ~1,000,000 | Tertiary (stable) | N/A |
| This compound | Primary (Neopentyl-type) | ~1 | Primary (unstable) | Tertiary (stable) |
| Ethyl Chloride | Primary | 2 | Primary (unstable) | N/A |
Note: Rates are approximate and normalized for illustrative purposes to highlight the vast differences in reactivity. The solvolysis of tert-butyl chloride is significantly faster due to the direct formation of a stable tertiary carbocation. This compound reacts slowly because it must first form a high-energy primary carbocation before rearranging to a more stable tertiary carbocation.
Reaction Mechanisms and Visualizations
Nucleophilic Substitution (S(_N)1 and S(_N)2)
The S(_N)1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate.[1][3] The S(_N)2 reaction is a concerted, one-step process where the rate is highly sensitive to steric bulk around the reaction center.[1][2][5]
Caption: SN1 reaction pathways for tert-butyl chloride and this compound.
For S(_N)2 reactions, steric hindrance prevents the necessary backside attack of the nucleophile.
Caption: Steric hindrance preventing backside attack in S(_N)2 reactions.
Elimination (E1 and E2)
E1 reactions proceed via the same carbocation intermediate as S(_N)1 reactions and are therefore similarly affected by carbocation stability.[6][7] E2 reactions are concerted processes that require a strong base to remove a β-hydrogen.
Caption: Logical decision pathway for substitution reactions based on substrate structure.
Experimental Protocols
Protocol for Comparing S(_N)1 Solvolysis Rates
This experiment measures the rate of hydrochloric acid production as the alkyl chloride undergoes solvolysis in an aqueous ethanol solution.
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound and tert-butyl chloride.
Materials:
-
0.1 M solution of tert-butyl chloride in acetone (B3395972)
-
0.1 M solution of this compound in acetone
-
50:50 (v/v) ethanol/water solvent
-
0.01 M standardized NaOH solution
-
Bromothymol blue indicator
-
Burette, flasks, magnetic stirrer, stopwatch
Procedure:
-
To a 250 mL Erlenmeyer flask, add 100 mL of the 50:50 ethanol/water solvent.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).
-
Add 0.01 M NaOH dropwise from a burette until the solution turns a faint, persistent blue. Record this initial burette volume.
-
Pipette exactly 1.0 mL of the alkyl chloride solution into the flask while simultaneously starting a stopwatch. This is time t=0.
-
The solution will turn yellow as HCl is produced. Titrate continuously with the NaOH solution, maintaining the faint blue color.
-
Record the burette reading at regular time intervals (e.g., every 60 seconds for tert-butyl chloride, every 10-20 minutes for this compound) until the reaction has proceeded to at least 70% completion.
-
The rate of reaction is determined by plotting ln(--INVALID-LINK--/--INVALID-LINK--) versus time. The slope of this line is equal to -k.[8][9]
Caption: Experimental workflow for comparing S(_N)1 solvolysis rates.
Protocol for Comparing S(_N)2 Reactivity
This experiment uses the Finkelstein reaction, where a sodium iodide salt, which is soluble in acetone, reacts with an alkyl chloride to produce an alkyl iodide and sodium chloride, which is insoluble in acetone and precipitates out.
Objective: To qualitatively compare the S(_N)2 reactivity by observing the rate of NaCl precipitate formation.[5]
Materials:
-
1% solutions of this compound and tert-butyl chloride in acetone.
-
15% solution of sodium iodide in acetone.
-
Test tubes.
Procedure:
-
Place 2 mL of the sodium iodide/acetone solution into two separate test tubes.
-
Add 4 drops of the this compound solution to the first test tube and 4 drops of the tert-butyl chloride solution to the second.
-
Shake both tubes to mix the contents thoroughly.
-
Observe the tubes for the formation of a white precipitate (NaCl) immediately, after 5 minutes, and after heating gently in a warm water bath for a further 5 minutes.
-
Expected Result: Neither compound is expected to show significant precipitate formation, demonstrating their low reactivity in S(_N)2 reactions. A control with a reactive primary halide (e.g., 1-chlorobutane) would show a rapid precipitate.
Conclusion
The comparison between this compound and tert-butyl chloride serves as an excellent case study in the principles of structure-reactivity relationships in organic chemistry.
-
tert-Butyl chloride is the archetypal substrate for S(_N)1/E1 reactions . Its tertiary structure allows for the formation of a stable carbocation, leading to rapid unimolecular reactions, while simultaneously blocking the bimolecular S(_N)2 pathway due to steric hindrance.[1][4]
-
This compound is a sterically hindered primary halide that is unreactive in S(_N)2 reactions , a deviation from the typical behavior of primary halides. It can undergo slow S(_N)1/E1 reactions , but these are complicated by the requisite formation of an unstable primary carbocation that must undergo a 1,2-methyl shift to a more stable tertiary carbocation.
For researchers and drug development professionals, this comparison underscores the critical importance of steric factors and carbocation stability in predicting reaction outcomes and designing synthetic pathways. While both are chlorides, their reactivity profiles are diametrically opposed in unimolecular reactions and similarly inert in bimolecular substitution, highlighting the nuanced control that molecular architecture exerts over chemical behavior.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. studylib.net [studylib.net]
- 9. studylib.net [studylib.net]
A Comparative Guide to Gas Chromatography for Purity Analysis of 1-Chloro-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
1-Chloro-3,3-dimethylbutane, also known as neohexyl chloride, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring its purity is critical for the quality and safety of the final products. Gas chromatography (GC) is the most common and effective technique for assessing the purity of this volatile alkyl halide. This guide provides a comparative analysis of GC-based methods for the purity determination of this compound, including a detailed experimental protocol and a discussion of alternative analytical approaches.
Comparison of Analytical Methods
While Gas Chromatography (GC) is the industry standard for analyzing the purity of this compound, other methods can be employed for specific purposes, such as detecting the presence of halogens or enzymatic activity. However, for quantitative purity assessment and impurity profiling, GC, particularly when coupled with a mass spectrometer (GC-MS), offers unparalleled specificity and sensitivity.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Principle | Separation based on boiling point and polarity, detection by flame ionization. | Separation based on boiling point and polarity, detection and identification by mass-to-charge ratio. | Detection of the conversion of the alkyl halide to an alcohol by a dehalogenase enzyme. |
| Primary Use | Quantitative purity analysis, determination of known impurities. | Quantitative and qualitative analysis, identification of unknown impurities, trace-level analysis. | Screening for dehalogenase activity, rapid detection of alkyl halides. |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels or lower) | High (can detect down to 0.025 mM) |
| Selectivity | Good | Excellent | Moderate to Good (depends on enzyme specificity) |
| Quantitative | Yes | Yes | Semi-quantitative to Quantitative |
| Impurity ID | Requires reference standards | Yes, based on mass spectra | No |
| Throughput | High | High | High (suitable for parallel processing) |
| Equipment Cost | Moderate | High | Low to Moderate |
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol is based on established methods for the analysis of alkyl halides and is suitable for the validation and routine quality control of this compound.[1][2]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 25°C/min to 250°C, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-350).
2. Reagents and Standards:
-
This compound: Reference standard of known purity.
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Potential Impurities (for identification and quantification):
-
3,3-Dimethyl-1-butene (elimination product)
-
3,3-Dimethyl-1-butanol (unreacted starting material)
-
Other isomeric chloroalkanes
-
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
4. Analysis and Data Interpretation:
-
Inject the prepared sample into the GC-MS system.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and, if available, by comparing their retention times with those of reference standards.
-
Calculate the purity of the this compound by the area percent method, assuming a response factor of 1 for all components in the absence of specific response factors.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the GC analysis of this compound purity.
Caption: Workflow for GC Purity Analysis.
Conclusion
The purity analysis of this compound is reliably and accurately performed using Gas Chromatography. While GC-FID is suitable for routine quality control where impurities are known, GC-MS is the superior technique for comprehensive analysis, offering the ability to identify unknown impurities and provide a higher degree of confidence in the results. The provided GC-MS protocol serves as a robust starting point for method development and validation in a research or industrial setting. For specialized applications, alternative methods like enzymatic assays may offer complementary information.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-3,3-dimethylbutane
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) provides a unique molecular fingerprint. This guide offers a detailed comparison of the mass spectrometry fragmentation pattern of 1-chloro-3,3-dimethylbutane against its structural isomers, 1-chlorobutane (B31608) and 2-chloro-2-methylpropane, supported by experimental data and detailed protocols.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its isomers, while all corresponding to the same molecular formula (C₆H₁₃Cl for the primary compound and C₄H₉Cl for the comparators), exhibit distinct fragmentation patterns that allow for their unambiguous identification. The following table summarizes the major fragment ions observed in the electron ionization mass spectra of these compounds.
| m/z | This compound (Neohexyl chloride) | 1-Chlorobutane | 2-Chloro-2-methylpropane (tert-Butyl chloride) | Proposed Fragment Ion |
| 120/122 | Present, low intensity | Present, low intensity | Absent or very low intensity | [M]⁺• (Molecular Ion) |
| 85 | Present | Present | Absent | [C₆H₁₃]⁺ |
| 69 | High abundance | Absent | Absent | [C₅H₉]⁺ |
| 57 | Base Peak | Present | Base Peak | [C₄H₉]⁺ (tert-butyl cation) |
| 56 | Present | Base Peak | Present | [C₄H₈]⁺• |
| 41 | High abundance | High abundance | High abundance | [C₃H₅]⁺ (allyl cation) |
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the formation of stable carbocations. The most prominent feature is the base peak at m/z 57, corresponding to the highly stable tert-butyl cation. This is a key differentiator from 1-chlorobutane, where the base peak is observed at m/z 56.
The fragmentation pathway for this compound can be visualized as follows:
A Comparative Analysis of Neopentyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Neopentyl halides, characterized by a tertiary butyl group attached to the carbon bearing the halogen, present a unique case study in nucleophilic substitution reactions. Their sterically hindered nature significantly influences their reactivity, often leading to slow reaction rates and unexpected product distributions. This guide provides a comprehensive comparison of neopentyl chloride, bromide, and iodide in both SN2 and SN1/E1 reaction pathways, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
Neopentyl halides are notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The extreme steric hindrance posed by the bulky tert-butyl group effectively shields the α-carbon from backside attack by a nucleophile.[1][2] Consequently, SN2 reactions with neopentyl halides are exceptionally slow, often requiring harsh conditions and yielding poor results.[3][4]
Unimolecular (SN1) and elimination (E1) pathways are also complex. While the primary nature of the halide would suggest a disfavored SN1 reaction, under forcing conditions, ionization can occur. However, the resulting primary carbocation is highly unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged substitution and elimination products.[1][4]
This guide will delve into the quantitative differences in reactivity between neopentyl chloride, bromide, and iodide, and provide practical experimental methodologies for their study.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes the kinetic data for the reaction of neopentyl halides and related derivatives under SN2 conditions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) or Relative Rate | Citation |
| Neopentyl Bromide | LiCl | Acetone (B3395972) | 25 | 2.6 x 10⁻⁹ s⁻¹ | [5] |
| Neopentyl Bromide | NaN₃ | DMSO | 100 | k₂ = 1.3 x 10⁻⁵ M⁻¹s⁻¹ | [6][7] |
| Neopentyl Iodide | NaN₃ | DMSO | 100 | k₂ = 4.0 x 10⁻⁵ M⁻¹s⁻¹ | [6][7] |
| Neopentyl Chloride | NaN₃ | DMSO | 100 | k₂ = 2.0 x 10⁻⁷ M⁻¹s⁻¹ | [6][7] |
| Neopentyl Bromide | C₂H₅O⁻ | Ethanol | 25 | 0.00002 (relative to Ethyl Bromide = 1) | [8] |
Note: The data from different sources may not be directly comparable due to varying reaction conditions. However, the trends in reactivity are consistent.
Reaction Pathways and Steric Hindrance
The reactivity of neopentyl halides is fundamentally governed by their structure. The following diagram illustrates the steric hindrance impeding the SN2 pathway and the rearrangement that occurs in the SN1 pathway.
Caption: SN2 vs. SN1/E1 pathways for neopentyl halides.
Experimental Protocols
Experiment 1: Comparative SN2 Reactivity of Neopentyl Halides with Sodium Iodide in Acetone
This experiment provides a qualitative comparison of the reactivity of neopentyl halides in an SN2 reaction. The formation of a precipitate (sodium chloride or bromide) indicates that a reaction has occurred.
Materials:
-
Neopentyl chloride
-
Neopentyl bromide
-
Neopentyl iodide
-
15% (w/v) solution of sodium iodide in acetone
-
Test tubes
-
Pipettes
-
Water bath
Procedure:
-
Label three clean, dry test tubes for each neopentyl halide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.[9]
-
Add 5 drops of the respective neopentyl halide to each corresponding test tube.
-
Stopper the test tubes, shake to mix, and place them in a water bath maintained at 50°C.
-
Observe the test tubes for the formation of a precipitate. Record the time it takes for the precipitate to appear.
-
A faster appearance of a precipitate indicates a higher reaction rate.
Expected Outcome: Based on the kinetic data, neopentyl iodide is expected to react the fastest, followed by neopentyl bromide, and then neopentyl chloride, which may show no reaction within a typical lab period.
Experiment 2: Solvolysis of Neopentyl Bromide (SN1/E1 with Rearrangement)
This protocol outlines a typical solvolysis experiment to study the SN1/E1 reactivity of a neopentyl halide. The reaction is monitored by observing the formation of acidic byproducts.
Materials:
-
Neopentyl bromide
-
80% Ethanol / 20% Water (v/v) solvent mixture
-
Bromothymol blue indicator
-
0.01 M Sodium hydroxide (B78521) solution
-
Burette
-
Flask
-
Water bath
Procedure:
-
Prepare a solution of neopentyl bromide in the ethanol/water solvent.
-
Add a few drops of bromothymol blue indicator to the solution. The solution should be slightly acidic (yellow).
-
Neutralize the solution by adding 0.01 M NaOH dropwise until the color just turns blue.
-
Place the flask in a constant temperature water bath (e.g., 50°C).
-
As the solvolysis reaction proceeds, HBr is produced, which will turn the indicator back to yellow.
-
Titrate the generated HBr with the 0.01 M NaOH solution, periodically adding NaOH to maintain the blue color.
-
Record the volume of NaOH added over time. The rate of NaOH consumption is proportional to the rate of the solvolysis reaction.
-
The products can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the rearranged alcohol and ether products, as well as elimination products.[1]
Experiment 3: Elimination Reaction of Neopentyl Bromide with Potassium tert-Butoxide (E2)
This experiment is designed to favor the E2 elimination pathway using a strong, sterically hindered base.
Materials:
-
Neopentyl bromide
-
Potassium tert-butoxide
-
Tert-butanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.[10]
-
Add neopentyl bromide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
The solvent can be removed by rotary evaporation, and the product mixture can be analyzed by GC-MS and NMR to identify the elimination product(s). Due to the absence of β-hydrogens on the quaternary carbon, the expected major product would be 1,1-dimethylcyclopropane, formed via an E1cb-like mechanism or a γ-elimination, although this is a more complex and less common pathway. The more likely outcome under forcing E2 conditions would be an extremely slow reaction or decomposition.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for predicting the outcome of a reaction involving a neopentyl halide.
Caption: Decision tree for neopentyl halide reactivity.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organic chemistry - SN2: Neopentyl halides and methyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. webassign.net [webassign.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Synthesis of 1-Chloro-3,3-dimethylbutane: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of 1-chloro-3,3-dimethylbutane (neohexyl chloride) synthesis, offering experimental data to differentiate it from potential isomeric byproducts.
The synthesis of this compound, a valuable intermediate in organic synthesis, can be prone to carbocation rearrangements, leading to the formation of undesired isomers. Therefore, rigorous spectroscopic analysis is crucial to confirm the identity and purity of the target molecule. This guide details the expected spectroscopic signatures of this compound and compares them with those of a common rearrangement product, 2-chloro-2-methylbutane, and another potential isomer, 2-chloro-3,3-dimethylbutane.
Experimental Protocols
Synthesis of this compound (via Free Radical Chlorination)
A robust method to synthesize this compound while minimizing rearrangement is through the free-radical chlorination of neopentane (B1206597).
Materials:
-
Neopentane (2,2-dimethylpropane)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A solution of neopentane and a catalytic amount of AIBN in anhydrous benzene is prepared in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
The solution is heated to reflux (approximately 80°C).
-
A solution of sulfuryl chloride in anhydrous benzene is added dropwise to the refluxing mixture.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Spectroscopic Analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on NaCl plates.
-
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with electron ionization (EI) at 70 eV.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its potential isomeric impurities.
¹H NMR Data Comparison
| Compound Name | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.5 | Triplet | 2H | -CH₂-Cl |
| ~1.7 | Triplet | 2H | -C(CH₃)₃-CH₂- | |
| ~1.0 | Singlet | 9H | -C(CH₃)₃ | |
| 2-Chloro-2-methylbutane | ~1.8 | Quartet | 2H | -CH₂-CH₃ |
| ~1.6 | Singlet | 6H | -C(Cl)(CH₃)₂- | |
| ~1.0 | Triplet | 3H | -CH₂-CH₃ | |
| 2-Chloro-3,3-dimethylbutane | ~4.0 | Quartet | 1H | -CH(Cl)- |
| ~1.1 | Singlet | 9H | -C(CH₃)₃ | |
| ~1.6 | Doublet | 3H | -CH(Cl)CH₃ |
¹³C NMR Data Comparison
| Compound Name | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~50 | -CH₂-Cl |
| ~45 | -C(CH₃)₃-CH₂- | |
| ~30 | -C(CH₃)₃ | |
| ~29 | -C(CH₃)₃ | |
| 2-Chloro-2-methylbutane | ~70 | -C(Cl)(CH₃)₂- |
| ~37 | -CH₂-CH₃ | |
| ~32 | -C(Cl)(CH₃)₂- | |
| ~9 | -CH₂-CH₃ | |
| 2-Chloro-3,3-dimethylbutane | ~75 | -CH(Cl)- |
| ~35 | -C(CH₃)₃ | |
| ~26 | -C(CH₃)₃ | |
| ~22 | -CH(Cl)CH₃ |
IR Spectroscopy Data Comparison
| Compound Name | Key Absorptions (cm⁻¹) | Bond Vibration |
| This compound | ~2870-2960 | C-H stretch (alkane) |
| ~1470 | C-H bend (alkane) | |
| ~1250 | C-C stretch (tert-butyl) | |
| ~650-750 | C-Cl stretch | |
| 2-Chloro-2-methylbutane | ~2870-2970 | C-H stretch (alkane) |
| ~1460 | C-H bend (alkane) | |
| ~550-650 | C-Cl stretch | |
| 2-Chloro-3,3-dimethylbutane | ~2870-2960 | C-H stretch (alkane) |
| ~1470 | C-H bend (alkane) | |
| ~600-700 | C-Cl stretch |
Mass Spectrometry Data Comparison
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 120/122 (M⁺, M⁺+2) | 85, 57 |
| 2-Chloro-2-methylbutane | 106/108 (M⁺, M⁺+2) | 71, 57, 43 |
| 2-Chloro-3,3-dimethylbutane | 120/122 (M⁺, M⁺+2) | 85, 57 |
Experimental Workflow and Logic
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The spectroscopic data presented provides a clear and objective means to validate the synthesis of this compound and distinguish it from its common isomers. The distinct patterns in ¹H and ¹³C NMR spectra, particularly the chemical shifts and multiplicities, are the most powerful tools for unambiguous identification. IR spectroscopy and mass spectrometry provide complementary data that further support the structural assignment. By employing this multi-technique spectroscopic approach, researchers can ensure the integrity of their synthesized compounds, which is a critical step in any chemical research and development endeavor.
Confirming the Structure of Friedel-Crafts Products from 1-Chloro-3,3-dimethylbutane: A Comparative Guide
The Friedel-Crafts alkylation of benzene (B151609) with 1-chloro-3,3-dimethylbutane serves as a classic example of carbocation rearrangement, a phenomenon that often complicates product outcomes in this class of reactions. Due to the formation of a primary carbocation that rearranges to a more stable tertiary carbocation, the reaction yields a mixture of products.[1][2] This guide provides a comparative analysis of the expected products and outlines the experimental and spectroscopic methods required for their definitive structural confirmation, tailored for researchers in organic synthesis and drug development.
Expected Reaction Pathway and Products
The reaction of this compound with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is initiated by the formation of a primary carbocation. This carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.[3] Consequently, the electrophilic aromatic substitution reaction with benzene can proceed via two competing pathways, leading to a primary substitution product and a rearranged, more stable product, which is typically the major product.[3][4]
The two primary products expected are:
-
Direct Substitution Product (Minor): 1-phenyl-3,3-dimethylbutane (neohexylbenzene)
-
Rearranged Product (Major): 2-methyl-2-phenylbutane (tert-amylbenzene)
dot
References
A Comparative Guide to Analytical Techniques for Identifying Isomers of Chloro-dimethylbutane
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. The subtle structural differences between isomers of chloro-dimethylbutane can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative analysis of key analytical techniques for differentiating these isomers, supported by experimental data and detailed protocols.
Isomers of Chloro-dimethylbutane
The primary isomers of monochloro-dimethylbutane include:
-
1-chloro-2,3-dimethylbutane
-
2-chloro-2,3-dimethylbutane
-
1-chloro-3,3-dimethylbutane
-
2-chloro-3,3-dimethylbutane
Comparison of Analytical Techniques
The differentiation of these isomers is primarily achieved through spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can also provide complementary information.
Data Summary
The following table summarizes the key distinguishing parameters for the isomers of chloro-dimethylbutane using NMR and GC-MS.
| Isomer | Analytical Technique | Key Distinguishing Features |
| 1-chloro-2,3-dimethylbutane | ¹H NMR | Complex splitting patterns are expected due to multiple neighboring protons. |
| ¹³C NMR | Expected to show six distinct carbon signals. | |
| GC-MS (Retention Index) | 787 (Non-polar column)[1][2] | |
| 2-chloro-2,3-dimethylbutane | ¹H NMR | A distinct singlet for the methyl groups attached to the carbon bearing the chlorine atom. |
| ¹³C NMR | A quaternary carbon signal will be present. The number of signals will be reduced due to symmetry.[1] | |
| GC-MS (Retention Index) | 830, 831, 836 (Semi-standard non-polar); 916, 919, 927 (Standard polar)[3] | |
| This compound | ¹H NMR | A prominent singlet for the nine protons of the tert-butyl group. |
| ¹³C NMR | A characteristic quaternary carbon signal of the tert-butyl group and four other distinct signals.[4][5] | |
| GC-MS (Retention Index) | Not readily available. | |
| 2-chloro-3,3-dimethylbutane | ¹H NMR | A singlet for the tert-butyl group and a quartet for the proton on the carbon with the chlorine atom. |
| ¹³C NMR | A quaternary carbon and four other distinct signals. | |
| GC-MS (Retention Index) | 752 (Non-polar column)[6] |
In-depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7][8]
-
¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of proton signals are unique for each isomer. For instance, the number of adjacent non-equivalent protons determines the splitting pattern according to the n+1 rule. Symmetrical isomers will exhibit simpler spectra with fewer signals.
-
¹³C NMR Spectroscopy: The number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. This is highly effective in distinguishing isomers based on their symmetry. For example, a more symmetrical isomer will have fewer carbon signals than a less symmetrical one.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing volatile compounds like chloro-dimethylbutane isomers.[3]
-
Gas Chromatography (GC): Isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific experimental conditions. The Kovats retention index is a standardized measure that is less dependent on experimental variations.
-
Mass Spectrometry (MS): As the separated isomers elute from the GC column, they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. The fragmentation of branched alkanes is dominated by cleavage at the branching point, leading to the formation of stable carbocations.[10][11] For chloro-dimethylbutane, characteristic fragments would include the loss of a chlorine atom and various alkyl fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For halogenated alkanes, the C-Cl stretching vibration is a key feature. The position of the C-Cl stretch in the infrared spectrum is influenced by the substitution on the carbon atom (primary, secondary, or tertiary). While these techniques can indicate the presence of a C-Cl bond, differentiating between isomers with similar structures can be challenging as their spectra may be very similar. However, the overall fingerprint region (typically 400-1500 cm⁻¹) may show subtle differences that can be used for identification when compared with reference spectra.[12]
Experimental Protocols
NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and coupling constants.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp up to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks based on their retention times. Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern, and compare them with spectral libraries (e.g., NIST).
Logical Workflow for Isomer Identification
Caption: Workflow for the separation and identification of chloro-dimethylbutane isomers.
References
- 1. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR [m.chemicalbook.com]
- 2. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]
- 3. 2-Chloro-2,3-dimethylbutane | C6H13Cl | CID 136383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-CHLORO-2-METHYLBUTANE(594-36-5) 13C NMR spectrum [chemicalbook.com]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Navigating Steric Hindrance: A Comparative Analysis of Reaction Rates for 1-Chloro-3,3-dimethylbutane and Other Primary Alkyl Halides
For Immediate Release
Shanghai, China – December 22, 2025 – In the intricate landscape of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. This guide provides a comprehensive comparison of the reaction rates of 1-chloro-3,3-dimethylbutane, a sterically hindered primary alkyl halide, with other primary alkyl halides in nucleophilic substitution (SN2) and elimination (E2) reactions. This analysis, supported by experimental data and detailed protocols, offers valuable insights for researchers, scientists, and professionals in drug development seeking to modulate reaction pathways and optimize synthetic strategies.
Unraveling the Impact of Steric Hindrance on SN2 Reactivity
The bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to the steric environment around the electrophilic carbon. In primary alkyl halides, the accessibility of this carbon to the incoming nucleophile is a key determinant of the reaction rate. However, the presence of bulky substituents, even on adjacent carbons, can dramatically impede this approach.
This compound, also known as neohexyl chloride, serves as a quintessential example of a sterically hindered primary alkyl halide. The bulky tert-butyl group attached to the carbon adjacent to the reaction center creates a significant steric shield, drastically reducing the rate of SN2 reactions.
Table 1: Relative SN2 Reaction Rates of Primary Alkyl Halides
| Alkyl Halide | Structure | Relative Rate (vs. 1-Chlorobutane) |
| 1-Chlorobutane (B31608) | CH₃CH₂CH₂CH₂Cl | 1 |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | ~50 |
| 1-Iodobutane | CH₃CH₂CH₂CH₂I | ~100 |
| This compound | (CH₃)₃CCH₂CH₂Cl | Extremely Low (~1 x 10⁻⁵)¹ |
¹The relative rate for this compound is estimated based on data for the analogous neopentyl bromide, which is reported to react approximately 100,000 times slower than typical primary alkyl bromides in SN2 conditions[1].
The data unequivocally demonstrates that while the leaving group ability (I > Br > Cl) significantly influences the reaction rate for unhindered primary alkyl halides, the steric hindrance in this compound is the overwhelmingly dominant factor, leading to a profoundly diminished reactivity in SN2 reactions.
The Ascendancy of the E2 Pathway in Sterically Encumbered Systems
As the SN2 pathway is suppressed by steric hindrance, the bimolecular elimination (E2) reaction often becomes a more viable alternative, particularly in the presence of a strong, non-nucleophilic base. For sterically hindered primary alkyl halides like this compound, the E2 mechanism provides a pathway to product formation by avoiding the direct backside attack required in SN2 reactions.
The rate of an E2 reaction is influenced by the strength of the base and the stability of the resulting alkene. While primary alkyl halides are generally less prone to E2 reactions than their secondary or tertiary counterparts, the use of a bulky, strong base can favor elimination over the exceedingly slow substitution.
Experimental Protocols
To empirically determine and compare the reaction rates, a competition experiment is a highly effective method. This protocol outlines a procedure to ascertain the relative reactivity of this compound and 1-chlorobutane in an SN2 reaction.
Competition Experiment for SN2 Reactivity
Objective: To determine the relative SN2 reaction rates of this compound and 1-chlorobutane with a nucleophile.
Materials:
-
This compound
-
1-chlorobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for liquid handling
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry reaction vial, prepare an equimolar solution of this compound, 1-chlorobutane, and the internal standard in anhydrous acetone.
-
Initiation of Reaction: To the vial, add a limiting amount of a solution of sodium iodide in anhydrous acetone. The iodide ion will act as the nucleophile.
-
Reaction Monitoring: The reaction mixture is stirred at a constant temperature for a set period. Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe.
-
Quenching: Each aliquot is immediately quenched by diluting with a large volume of a suitable solvent (e.g., diethyl ether) and washed with water to remove unreacted sodium iodide.
-
Analysis: The organic layer is then analyzed by gas chromatography (GC). The relative amounts of the unreacted alkyl chlorides are determined by comparing their peak areas to that of the internal standard.
-
Data Interpretation: A faster decrease in the concentration of one alkyl chloride relative to the other indicates a higher reaction rate. The relative rate constants can be calculated from the consumption of the starting materials over time.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SN2 and E2 reaction pathways and the experimental workflow.
Caption: The concerted SN2 reaction mechanism.
Caption: The concerted E2 elimination mechanism.
Caption: Workflow for the competition experiment.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Chloro-3,3-dimethylbutane: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-chloro-3,3-dimethylbutane, a highly flammable and hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is paramount to ensure a safe work environment and compliance with regulatory standards. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the required Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Hand Protection: Appropriate chemical-resistant gloves are mandatory.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1]
Waste Classification and Segregation: The Foundation of Proper Disposal
This compound is classified as a halogenated organic compound. This dictates its designated waste stream and disposal pathway. It is crucial to segregate halogenated organic wastes from all other chemical waste to prevent hazardous reactions and ensure correct treatment.
Key Segregation Principles:
-
Dedicated Waste Container: All this compound waste must be collected in a container specifically designated for halogenated organic compounds.[1]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible waste types.[2]
Step-by-Step Collection and Storage Procedures in the Laboratory
Proper collection and temporary storage within the laboratory are crucial for maintaining a safe environment.
-
Container Selection: Utilize a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy or a safety-coated glass bottle. Ensure the container is in good condition with a secure, tightly-fitting lid.[1]
-
Labeling: The moment the first drop of waste is added, the container must be clearly labeled. The label must include:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The waste container should be kept at or near the point of generation and under the control of the operator of the process generating the waste.
-
The SAA must be in a secondary containment tray to capture any potential leaks.
-
Containers must be kept closed at all times except when adding waste.[2]
-
-
Spill Management: In the event of a spill, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain it.[1][4][5] Do not use combustible materials such as paper towels for initial absorption.[1] The collected spill debris is also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[1] Report any spills to your institution's Environmental Health and Safety (EHS) department.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [3][6] |
| Molecular Weight | 120.62 g/mol | [3][6] |
| UN Number | UN1993 | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | II | [4] |
Disposal Plan: From Laboratory to Final Treatment
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The process involves the following steps:
-
Request for Pickup: Once the waste container is full or is no longer being added to, a request for disposal should be submitted to your institution's EHS or equivalent department.
-
Transportation: The waste will be collected by trained personnel and transported in compliance with Department of Transportation (DOT) regulations for flammable liquids.
-
Final Disposal: The waste will be transported to an approved waste disposal plant for appropriate treatment, which typically involves incineration at a licensed facility.[4][5][7]
Logical Workflow for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-3,3-dimethylbutane
For Immediate Reference: Key Safety and Handling Protocols for 1-Chloro-3,3-dimethylbutane
This document provides essential guidance for the safe handling and disposal of this compound (CAS No. 2855-08-5), a highly flammable liquid and vapor.[1][2][3] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, primarily due to its high flammability.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent accidents.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves for permeability and breakthrough time before use, as provided by the supplier.[2] |
| Skin and Body Protection | Wear protective clothing, such as a lab coat or apron, to prevent skin contact.[1][2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[1] |
Engineering Controls and Safe Handling Practices
Proper engineering controls and handling procedures are fundamental to a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ignition Sources: This chemical is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored under an inert atmosphere.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1]
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][2] |
Spill, Leakage, and Disposal Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to contain the hazard.
-
Spill Containment: Remove all sources of ignition.[1] Use personal protective equipment.[1] Soak up the spill with an inert absorbent material and collect it into a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Disposal: Dispose of the chemical and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]
Table 3: Fire-Fighting Measures
| Extinguishing Media | Protective Actions |
| Use CO2, dry chemical, or foam for extinction.[1] Water mist may be used to cool closed containers.[1][2] | In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][4] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
